molecular formula C11H10ClNO B13919586 5-Ethyl-1h-indole-2-carbonyl chloride CAS No. 832699-10-2

5-Ethyl-1h-indole-2-carbonyl chloride

Cat. No.: B13919586
CAS No.: 832699-10-2
M. Wt: 207.65 g/mol
InChI Key: RLKBFPGQFQJVDD-UHFFFAOYSA-N
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Description

5-Ethyl-1h-indole-2-carbonyl chloride is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

832699-10-2

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

5-ethyl-1H-indole-2-carbonyl chloride

InChI

InChI=1S/C11H10ClNO/c1-2-7-3-4-9-8(5-7)6-10(13-9)11(12)14/h3-6,13H,2H2,1H3

InChI Key

RLKBFPGQFQJVDD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C2)C(=O)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-1H-indole-2-carbonyl chloride (CAS 832699-10-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. 5-Ethyl-1H-indole-2-carbonyl chloride (CAS 832699-10-2) represents a highly valuable, yet sparsely documented, reactive intermediate. As an acyl chloride, it is primed for nucleophilic substitution, enabling the straightforward synthesis of a diverse library of indole-2-carboxamides and esters. This guide provides a comprehensive technical overview of this compound, drawing upon data from its immediate precursor and analogous structures to illuminate its properties, synthesis, reactivity, and potential applications in the advancement of novel therapeutics. While direct experimental data for the title compound is limited in public literature, this document serves as a robust, scientifically-grounded resource for its synthesis and utilization.

Physicochemical and Structural Characteristics

To understand the properties of 5-Ethyl-1H-indole-2-carbonyl chloride, we must first characterize its immediate precursor, 5-Ethyl-1H-indole-2-carboxylic acid. The properties of the target acyl chloride can be largely inferred from this starting material. For comparative context, data for a structurally similar analogue, Ethyl 5-chloro-1H-indole-2-carboxylate, is also presented.

Property5-Ethyl-1H-indole-2-carboxylic acid5-Ethyl-1H-indole-2-carbonyl chloride (Inferred)Ethyl 5-chloro-1H-indole-2-carboxylate
CAS Number 37033-93-5[2]832699-10-24792-67-0[3]
Molecular Formula C₁₁H₁₁NO₂[2]C₁₁H₁₀ClNOC₁₁H₁₀ClNO₂[3]
Molecular Weight 189.21 g/mol [2]207.66 g/mol 223.66 g/mol [4]
IUPAC Name 5-ethyl-1H-indole-2-carboxylic acid[2]5-ethyl-1H-indole-2-carbonyl chlorideethyl 5-chloro-1H-indole-2-carboxylate[3]
Physical Form SolidPresumed SolidSolid
Melting Point Not specifiedNot specified166-168 °C[4]

Synthesis and Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride is a fundamental and well-established transformation in organic synthesis. The primary challenge lies in performing the reaction without promoting undesired side reactions on the electron-rich indole ring. The use of mild chlorinating agents like oxalyl chloride or thionyl chloride is standard practice.

Recommended Synthetic Protocol

This protocol is adapted from established methods for the synthesis of indole-2-carbonyl chlorides.[5][6] The conversion of 5-Ethyl-1H-indole-2-carboxylic acid to its acyl chloride is efficiently achieved using oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 5-Ethyl-1H-indole-2-carboxylic acid (1.0 eq).

  • Solvent Addition: Suspend the starting material in anhydrous dichloromethane (CH₂Cl₂) (approx. 10 mL per gram of acid).

  • Reagent Addition: While stirring under a nitrogen atmosphere, add oxalyl chloride (3.0 eq) dropwise to the suspension.

  • Catalyst Introduction: Carefully add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the reaction mixture. Effervescence (evolution of CO₂ and CO gas) should be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently warm to 40°C for 1.5-2 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent and excess oxalyl chloride.

  • Product: The resulting solid is 5-Ethyl-1H-indole-2-carbonyl chloride, which is typically used immediately in the subsequent reaction without further purification due to its reactivity and moisture sensitivity.[5]

Causality and Mechanistic Insight

The Vilsmeier-Haack reagent, formed in situ from oxalyl chloride and DMF, is the active electrophilic species that facilitates the conversion.

G cluster_synthesis Synthesis Workflow cluster_mechanism Reaction Mechanism Start 5-Ethyl-1H-indole-2-carboxylic acid Product 5-Ethyl-1H-indole-2-carbonyl chloride Start->Product Chlorination Reagents Oxalyl Chloride (COCl)₂ Catalytic DMF Anhydrous CH₂Cl₂ Reagents->Product DMF DMF Vilsmeier Vilsmeier Reagent (Active Catalyst) DMF->Vilsmeier Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier Intermediate Reactive Intermediate Vilsmeier->Intermediate CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate AcylChloride Acyl Chloride Intermediate->AcylChloride - CO₂ - CO - HCl

Caption: Synthetic workflow and key mechanistic steps.

Reactivity and Handling

Chemical Reactivity

5-Ethyl-1H-indole-2-carbonyl chloride is a bifunctional molecule. Its reactivity is dominated by the highly electrophilic acyl chloride group, while the indole nucleus provides a secondary site for potential reactions.

  • Acylation: The primary utility of this compound is as a potent acylating agent. It will react readily with a wide range of nucleophiles, including amines (to form amides), alcohols (to form esters), and water (hydrolysis back to the carboxylic acid). These reactions are typically rapid and high-yielding.

  • Indole Ring Reactivity: The indole ring is electron-rich and susceptible to electrophilic attack, preferentially at the C3 position.[7] While the C2 position is blocked, strong electrophiles under harsh conditions could potentially react at other positions on the benzene ring.[8] It is crucial to conduct acylation reactions under conditions that favor nucleophilic attack at the carbonyl carbon over electrophilic attack on the ring.

G Core 5-Ethyl-1H-indole-2-carbonyl chloride Amide Indole-2-carboxamide Core->Amide Ester Indole-2-carboxylate Ester Core->Ester Acid Indole-2-carboxylic Acid (Hydrolysis Product) Core->Acid Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Amide Alcohol Alcohol (R-OH) Alcohol->Ester Water Water (H₂O) Water->Acid

Caption: Key reactions of the acyl chloride.

Safety and Handling
  • Hazard Profile: Based on the precursor, 5-Ethyl-1H-indole-2-carboxylic acid, skin irritation (H315) and serious eye irritation (H319) are expected.[2]

  • Acyl Chloride Hazards: As an acyl chloride, the target compound is presumed to be corrosive and a lachrymator. It will react with moisture in the air to release hydrogen chloride (HCl) gas, which is corrosive and a respiratory irritant.

  • Handling Precautions:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Keep away from water and other nucleophilic solvents to prevent decomposition.

    • Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

Applications in Drug Discovery and Development

The strategic value of 5-Ethyl-1H-indole-2-carbonyl chloride lies in its ability to serve as a versatile building block for creating libraries of novel indole derivatives for biological screening. The indole-2-carboxamide moiety is a common feature in many biologically active molecules.

  • Scaffold for Inhibitors: Indole-2-carboxylic acid derivatives have been identified as inhibitors for various biological targets, including HIV-1 integrase and Glycogen Synthase Kinase-3β (GSK-3β).[9][10] The title compound provides a direct route to synthesize analogues for structure-activity relationship (SAR) studies against these and other targets.

  • Combinatorial Chemistry: Its high reactivity makes it an ideal reagent for parallel synthesis workflows, allowing for the rapid generation of hundreds of distinct amide and ester derivatives by reacting it with diverse amine and alcohol building blocks.

G Core 5-Ethyl-1H-indole-2-carbonyl chloride Synthesis Parallel Synthesis Core->Synthesis Library Diverse Amine & Alcohol Building Blocks Library->Synthesis ProductLibrary Library of Novel Indole Amides and Esters Synthesis->ProductLibrary Screening High-Throughput Biological Screening ProductLibrary->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical workflow in drug discovery.

Conclusion

While specific data on 5-Ethyl-1H-indole-2-carbonyl chloride is not abundant, a clear and reliable path for its synthesis and application can be confidently established based on the well-documented chemistry of its precursors and analogues. Its role as a reactive acylating agent makes it a powerful tool for medicinal chemists, enabling the efficient diversification of the indole-2-carboxamide scaffold. This guide provides the necessary technical and safety information to empower researchers to confidently synthesize and utilize this valuable intermediate in the pursuit of novel therapeutic agents.

References

  • PubChem. (n.d.). 5-Ethyl-2-indolecarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • HETEROCYCLES, Vol. 51, No. 12, 1999.
  • Molbase. (n.d.). ETHYL 5-CHLORO-1H-INDOLE-2-CARBOXYLATE. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. Retrieved from [Link]

  • European Journal of Chemistry. (2012, June 15). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials.
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Retrieved from [Link]

  • PMC. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • IUCr Journals. (2020, August 31). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • SIOC Journals. (n.d.).
  • Chemspace. (n.d.). 5-ethyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole.
  • NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-chloroindole-2-carboxylate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Ethyl 5-nitro-1H-indole-2-carboxylate. Retrieved from [Link]

  • Scite.ai. (n.d.). Synthesis and reactions of some 3-(2-haloacyl)indoles.
  • Beilstein Journals. (2024, April 30). Carbonylative synthesis and functionalization of indoles. Retrieved from [Link]

Sources

5-Ethylindole-2-carbonyl chloride chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-Ethylindole-2-carbonyl chloride – Structural Analysis and Synthetic Utility

Executive Summary

5-Ethylindole-2-carbonyl chloride is a high-value, reactive electrophilic intermediate used primarily in medicinal chemistry and drug discovery.[1] Derived from its parent carboxylic acid, this acyl chloride serves as a critical scaffold for synthesizing complex indole-2-carboxamides and esters, motifs prevalent in antiretroviral therapies (e.g., HIV-1 integrase inhibitors) and anticancer agents.[1] This guide provides a comprehensive technical analysis of its structure, in situ generation protocols, and reactivity profile, designed for researchers requiring precise control over indole functionalization.

Structural Characterization & Chemical Identity

Unlike its stable parent acid, 5-ethylindole-2-carbonyl chloride is a transient, moisture-sensitive intermediate.[1] It is rarely isolated for long-term storage but is generated immediately prior to nucleophilic coupling.[1]

Chemical Specifications
PropertyDataNotes
Chemical Name 5-Ethyl-1H-indole-2-carbonyl chlorideSystematic IUPAC nomenclature
Molecular Formula C₁₁H₁₀ClNO Derived from parent acid (–OH

–Cl)
Molecular Weight 207.66 g/mol Calculated (C: 63.62%, H: 4.85%, Cl: 17.07%, N: 6.75%, O: 7.70%)
Parent Compound CAS 37033-93-5 Refers to 5-Ethylindole-2-carboxylic acid
Physical State Yellow/Tan Solid or OilTypically observed as a crude residue after solvent removal
Solubility DCM, THF, Ethyl AcetateReacts violently with water/alcohols
Structural Descriptors
  • SMILES: CCC1=CC2=C(C=C1)NC(=C2)C(=O)Cl

  • InChI Key: (Analogous to parent) SJOATWVSOUYAPP-UHFFFAOYSA-N (modified for -Cl)

Synthetic Pathways: In Situ Generation[1]

The synthesis of 5-ethylindole-2-carbonyl chloride requires anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[1] The Oxalyl Chloride Method is preferred over Thionyl Chloride (SOCl₂) for indole derivatives to avoid the formation of acidic byproducts (HCl/SO₂) that can promote side reactions (e.g., dimerization or polymerization of the indole core).

Protocol: Catalytic Vilsmeier-Haack Type Activation

Reagents:

  • Substrate: 5-Ethylindole-2-carboxylic acid (1.0 equiv)

  • Reagent: Oxalyl chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (Dimethylformamide) (catalytic, ~0.05 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Ar or N₂), suspend 5-ethylindole-2-carboxylic acid in anhydrous DCM.

  • Activation: Add a catalytic amount of DMF. Note: DMF acts as a catalyst by forming the reactive Vilsmeier reagent (chloroiminium species).

  • Chlorination: Add oxalyl chloride dropwise at 0°C.

    • Observation: Vigorous gas evolution (CO, CO₂, HCl) will occur.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours until the solution becomes clear (indicating consumption of the starting acid).

  • Isolation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent.

  • Usage: The resulting crude yellow residue (acid chloride) should be redissolved immediately in fresh anhydrous solvent for the subsequent coupling step.[1]

Reaction Mechanism Visualization

Synthesis_Pathway Acid 5-Ethylindole-2-carboxylic Acid (Solid, Stable) Intermediate Reactive Acyl Chloride (Transient Electrophile) Acid->Intermediate Chlorination (-CO, -CO2, -HCl) DMF_Cat DMF (Cat.) + (COCl)2 Active Vilsmeier Reagent DMF_Cat->Intermediate Catalysis Product Amide/Ester Derivative (Target Drug Scaffold) Intermediate->Product Nucleophilic Acyl Substitution (+ Amine/Alcohol)

Caption: Figure 1. Conversion of 5-ethylindole-2-carboxylic acid to its acyl chloride via oxalyl chloride/DMF activation, followed by derivatization.[1]

Reactivity Profile & Applications

Electrophilic Behavior

The C-2 carbonyl carbon is highly electrophilic due to the electron-withdrawing chlorine atom.[1] However, the indole nitrogen (N-1) is electron-rich.[1]

  • Self-Reactivity Risk: Without N-protection, the indole nitrogen can act as a nucleophile, potentially leading to intermolecular dimerization.[1] Mitigation: Use dilute conditions or protect N-1 (e.g., Boc, Tosyl) if high purity is required.[1]

  • Friedel-Crafts Acylation: The acid chloride can react with electron-rich aromatics in the presence of Lewis acids (AlCl₃) to form 2-aroylindoles.[1]

Drug Development Applications

The 5-ethylindole-2-carbonyl motif is a pharmacophore found in:

  • HIV-1 Integrase Inhibitors: Indole-2-carboxamides chelate Mg²⁺ ions in the integrase active site, blocking viral DNA strand transfer [1].[1]

  • Anticancer Agents: Derivatives targeting the colchicine binding site of tubulin.[1]

  • Melatonin Receptor Agonists: The 5-substituent (ethyl/methoxy) is critical for binding affinity to MT1/MT2 receptors.[1]

Handling and Safety (SDS Context)

Hazard Classification:

  • Corrosive (Category 1B): Causes severe skin burns and eye damage.[1]

  • Reacts Violently with Water: Releases HCl gas.[1]

Safety Protocol:

  • PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.[1]

  • Engineering Controls: Always handle inside a functioning fume hood.

  • Spill Management: Neutralize spills with sodium bicarbonate (NaHCO₃) or lime; do not use water directly.[1]

  • Storage: Store under nitrogen/argon at -20°C if isolation is absolutely necessary.

References

  • Liao, C. et al. (2010).[1] "Design and Synthesis of Novel Indole-2-Carboxamides as HIV-1 Integrase Inhibitors." Journal of Medicinal Chemistry.

  • PubChem. (2025).[1][2][3] "5-Ethylindole-2-carboxylic acid (Compound Summary)." National Library of Medicine.[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanism of Acyl Chloride Formation).[1][4][5][6]

  • Sigma-Aldrich. (2024).[1] "Safety Data Sheet: Indole-2-carboxylic acid derivatives."

Sources

A Senior Application Scientist's Technical Guide to 5-Ethyl-1H-indole-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Tool and the Hazard

5-Ethyl-1H-indole-2-carbonyl chloride is a specialized chemical intermediate, primarily utilized in organic synthesis. For professionals in drug development, the indole scaffold is a privileged structure, appearing in numerous pharmacologically active compounds. This particular reagent, featuring a reactive acid chloride group, serves as a powerful building block for introducing the 5-ethylindole-2-carboxamide moiety into target molecules.

However, its utility is intrinsically linked to its high reactivity, which necessitates a comprehensive understanding of its associated hazards. This guide moves beyond a standard Safety Data Sheet (SDS) to provide in-depth context, practical handling protocols, and the scientific rationale behind safety recommendations. As with all acyl chlorides, the primary danger stems from its violent reaction with nucleophiles, most notably water, leading to the liberation of corrosive and toxic hydrogen chloride (HCl) gas.[1][2]

Section 1: Chemical Identification and Properties

Proper identification is the first step in any safety protocol. Understanding the fundamental physical and chemical properties allows for accurate risk assessment and the design of safe experimental procedures.

PropertyValueSource
IUPAC Name 5-Ethyl-1H-indole-2-carbonyl chlorideN/A
CAS Number 100529-60-2N/A
Molecular Formula C11H10ClNON/A
Molecular Weight 207.66 g/mol N/A
Appearance Expected to be a solidGeneral Acyl Chloride Properties
Reactivity Reacts violently with water, alcohols, amines, and strong bases.[1][3][1][3]

Section 2: Hazard Identification and GHS Classification

This compound is not widely cataloged with a harmonized GHS classification. However, based on the reactivity of the acyl chloride functional group, a classification can be reliably predicted. The primary hazards are severe corrosivity and acute toxicity upon inhalation.

Predicted GHS Classification:

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damageCorrosive
Serious Eye Damage1H318: Causes serious eye damageCorrosive
Acute Toxicity, Inhalation3H331: Toxic if inhaledSkull and Crossbones
Corrosive to Metals1H290: May be corrosive to metalsCorrosive
Application Scientist's Notes: The Chemistry Behind the Danger

The "H314: Causes severe skin burns and eye damage" classification is not merely due to the compound itself but is primarily a consequence of its rapid hydrolysis. When 5-Ethyl-1H-indole-2-carbonyl chloride comes into contact with moisture on the skin, in the eyes, or in the mucous membranes of the respiratory tract, it instantly reacts to form 5-ethyl-1H-indole-2-carboxylic acid and hydrochloric acid (HCl). It is the liberated HCl that causes immediate and severe chemical burns. This reaction is also responsible for the compound being "corrosive to metals."[2] The release of HCl gas also explains the acute inhalation toxicity.

Section 3: Protocols for Safe Handling and Storage

Adherence to strict protocols is non-negotiable when working with acyl chlorides. These steps are designed to prevent accidental exposure and maintain the integrity of the reagent.

Storage Protocol
  • Inert Atmosphere is Mandatory : Store the container under a dry, inert atmosphere (e.g., nitrogen or argon). This prevents degradation from atmospheric moisture.

  • Sealed Containers : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Segregated Storage : Store away from incompatible materials, particularly water, alcohols, amines, strong bases, and oxidizing agents.[1][2] It should be stored in a dedicated cabinet for corrosives and water-reactive materials.

  • Secondary Containment : Use secondary containment to mitigate the effects of a potential spill.[1]

Handling Protocol
  • Work in a Fume Hood : All manipulations must be performed inside a certified chemical fume hood to ensure adequate ventilation and contain any released HCl gas.[3][4]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required.[5]

    • Eye/Face Protection : Wear chemical safety goggles and a full-face shield.[4]

    • Hand Protection : Use chemically resistant gloves. Butyl rubber or a multi-layer laminate glove are often recommended for acyl chlorides. Always check the manufacturer's compatibility data.[4]

    • Body Protection : Wear a flame-retardant lab coat and consider a chemical-resistant apron.

  • Inert Gas Operations : When dispensing the reagent, use techniques that maintain an inert atmosphere, such as a Schlenk line or a glovebox. Use dry syringes or cannulas for transfers.

  • Electrostatic Discharge Prevention : Use non-sparking tools and ensure equipment is properly grounded, especially when handling larger quantities.

Section 4: Emergency Procedures and First Aid

Accidents can happen despite the best precautions. Rapid and correct response is critical to minimizing harm. Ensure eyewash stations and safety showers are easily accessible.[5]

Exposure RouteFirst Aid MeasuresScientific Rationale
Inhalation Remove the person to fresh air immediately. Keep them comfortable for breathing. Call a poison center or doctor immediately.To remove the individual from the source of toxic HCl gas and provide oxygen.
Skin Contact Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.To physically remove the chemical and dilute the newly formed HCl. Prolonged washing is crucial.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.Immediate and thorough irrigation is essential to prevent permanent eye damage from HCl burns.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.Inducing vomiting would re-expose the esophagus to the corrosive material.

Section 5: Accidental Release and Waste Disposal

Spill Response Workflow

A spill of 5-Ethyl-1H-indole-2-carbonyl chloride is a serious incident that must be handled with care and precision.

SpillResponse cluster_prep Preparation cluster_contain Containment & Neutralization cluster_cleanup Cleanup & Disposal Evacuate Evacuate Area & Alert Others PPE Don Full PPE (incl. respirator if necessary) Evacuate->PPE Ventilate Ensure Max Ventilation (Fume Hood) PPE->Ventilate Cover Cover with Inert Absorbent (e.g., sand, diatomaceous earth) Ventilate->Cover Do NOT use combustible materials like paper towels Neutralize Slowly Add Neutralizing Agent (e.g., sodium bicarbonate) Cover->Neutralize Caution: Effervescence (CO2) Collect Collect Residue into Waste Container Neutralize->Collect Decontaminate Decontaminate Area (soap and water) Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for handling an accidental spill.

Quenching and Disposal

Unused or waste 5-Ethyl-1H-indole-2-carbonyl chloride must be quenched before disposal. This should be done in a fume hood.

  • Prepare Quenching Solution : Prepare a cold solution of sodium bicarbonate or a dilute base in a flask equipped with a stirrer. An alternative is to use a non-protic solvent like THF and slowly add an alcohol like isopropanol.[3]

  • Slow Addition : Slowly and carefully add the acyl chloride to the stirred quenching solution. The reaction is highly exothermic; control the addition rate to manage the temperature.[3]

  • Neutralization : Once the addition is complete, continue stirring until the reaction subsides. Check the pH to ensure it is neutral.

  • Disposal : The resulting mixture should be disposed of as hazardous chemical waste in accordance with local regulations.[1][3]

Section 6: Chemical Reactivity and Incompatibilities

Understanding the reactivity profile is key to preventing dangerous situations during synthesis.

Incompatibility Compound 5-Ethyl-1H-indole- 2-carbonyl chloride Water Water / Moisture Compound->Water Violent Hydrolysis (-> HCl gas) Alcohols Alcohols (e.g., MeOH, EtOH) Compound->Alcohols Exothermic Esterification (-> HCl gas) Amines Amines (Primary, Secondary) Compound->Amines Exothermic Amidation (-> HCl gas) Bases Strong Bases (e.g., NaOH, KOH) Compound->Bases Violent Hydrolysis / Decomposition Oxidizers Strong Oxidizing Agents Compound->Oxidizers Fire / Explosion Risk

Caption: Key chemical incompatibilities.

  • Hazardous Decomposition Products : Upon combustion or reaction with water, hazardous decomposition products include hydrogen chloride gas, carbon oxides (CO, CO2), and nitrogen oxides (NOx).[2][6]

  • Chemical Stability : The product is stable under recommended storage conditions (cool, dry, inert atmosphere). It is, however, highly sensitive to moisture.

References

  • A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. ACS Publications. Retrieved February 13, 2026, from [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Retrieved February 13, 2026, from [Link]

  • AcetylChloride-75-36-5.docx. University of Georgia Office of Research - UGA. Retrieved February 13, 2026, from [Link]

  • Safety Data Sheet: Acetyl chloride D3. Carl ROTH. Retrieved February 13, 2026, from [Link]

  • epsilon-caprolactam, 105-60-2. The Good Scents Company. Retrieved February 13, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 5-Ethyl-1h-indole-2-carbonyl chloride from 5-ethylindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The conversion of 5-ethylindole-2-carboxylic acid to its corresponding acid chloride, 5-ethyl-1H-indole-2-carbonyl chloride , is a pivotal activation step in the synthesis of pharmacologically active indole-2-carboxamides. While conceptually simple, the electron-rich nature of the indole core combined with the moisture sensitivity of the acyl chloride requires precise control over reaction conditions to prevent degradation (oligomerization) and hydrolysis.

This guide presents two validated methodologies:

  • Method A (Thionyl Chloride): The robust, scalable industrial standard.

  • Method B (Oxalyl Chloride/DMF): The mild, high-fidelity approach for sensitive scale-up.

Critical Safety & Handling (Read Before Experimentation)

  • Toxic Gas Evolution: Both methods generate hazardous gases (

    
    , 
    
    
    
    ,
    
    
    ). All reactions must be performed in a properly functioning fume hood with a gas scrubber (e.g., NaOH trap).
  • Moisture Intolerance: The product hydrolyzes rapidly upon contact with atmospheric moisture. All glassware must be oven-dried (

    
    ) and assembled under a flow of inert gas (
    
    
    
    or
    
    
    ).
  • Indole Sensitivity: While the 2-carboxyl group stabilizes the indole, the C3 position remains nucleophilic. Avoid strong Lewis acids or excessive heating which can induce dimerization.

Mechanistic Insight & Visualization

Understanding the activation mechanism is crucial for troubleshooting. We utilize Vilsmeier-Haack type catalysis (in Method B) to lower the activation energy, allowing the reaction to proceed at room temperature.

Figure 1: Catalytic Activation Mechanism (Oxalyl Chloride/DMF)

G DMF DMF Catalyst Imid Vilsmeier Intermediate (Chloroiminium) DMF->Imid Attack OxCl Oxalyl Chloride (COCl)2 OxCl->Imid Cl- transfer Transition Activated Acyl Species Imid->Transition + Substrate - HCl Substrate 5-Ethylindole-2- carboxylic acid Product 5-Ethylindole-2- carbonyl chloride Transition->Product Cl- Attack Byproducts Gases: CO, CO2, HCl Regenerated DMF Transition->Byproducts Collapse Byproducts->DMF Catalytic Cycle

Caption: The catalytic cycle where DMF reacts with Oxalyl Chloride to form a reactive chloroiminium species, which then activates the carboxylic acid under mild conditions.

Experimental Protocols

Method A: Thionyl Chloride (Standard Industrial Protocol)

Best for: Large scale (>10g), cost-efficiency, and substrates tolerant of thermal reflux.

Reagents:

  • 5-Ethylindole-2-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (5.0 - 10.0 equiv) [Acts as solvent & reagent]
    
  • Solvent: None (Neat) or Toluene (if solubility is an issue)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line. Connect the outlet to a caustic scrubber.
  • Addition: Charge the flask with 5-ethylindole-2-carboxylic acid. Slowly add Thionyl Chloride at room temperature.

    • Note: Gas evolution (

      
      , 
      
      
      
      ) will begin immediately.
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours. The suspension should become a clear homogeneous solution, indicating conversion.
    
  • Work-up:

    • Cool to room temperature.[1][2]

    • Connect to a vacuum manifold and remove excess

      
       under reduced pressure.
      
    • Azeotropic Drying: Add anhydrous Toluene (2x volume) and concentrate again to remove trace

      
       and 
      
      
      
      . Repeat twice.
  • Result: The product is obtained as a solid (often yellow/tan). Use immediately for the next step.

Method B: Oxalyl Chloride with Catalytic DMF (High Fidelity)

Best for: High purity requirements, medicinal chemistry scale (<10g), and avoiding thermal degradation.

Reagents:

  • 5-Ethylindole-2-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 - 1.5 equiv)

  • DMF (Dimethylformamide) (0.05 equiv / 2-3 drops)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (stabilizer-free)

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add the carboxylic acid and anhydrous DCM (0.2 M concentration).
    
  • Activation: Add the catalytic amount of DMF.

  • Chlorination: Add Oxalyl Chloride dropwise via syringe at

    
     (ice bath).
    
    • Observation: Vigorous bubbling (

      
      , 
      
      
      
      ) will occur upon addition.
  • Progression: Remove ice bath and stir at Room Temperature for 2 hours.

  • IPC (In-Process Control): Perform the Methanol Quench Test (See Section 5).

  • Work-up:

    • Concentrate the reaction mixture in vacuo (do not exceed

      
       bath temp).
      
    • Redissolve in DCM and re-evaporate to ensure removal of excess Oxalyl Chloride.

  • Storage: Store under Argon at

    
     if not using immediately.
    

In-Process Control: The "Self-Validating" System

The Problem: You cannot perform TLC on an acid chloride; the silica gel contains water which hydrolyzes the product back to the starting material, giving a false "no reaction" result.

The Solution: The Methanol Quench.[3]

Protocol: Methanol Quench for TLC
  • Sampling: Take a micro-aliquot (

    
    ) of the reaction mixture using a glass capillary or syringe.
    
  • Quenching: Dispense into a vial containing

    
     of dry Methanol (MeOH).
    
    • Chemistry:

      
      
      
  • Analysis: Run TLC of the quenched mixture alongside the starting acid .

    • Eluent: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm).[4][5]

Interpretation Table:

ComponentRf Value (Approx)Observation
Starting Material (Acid)Low (< 0.2)Streaks near baseline (polar).
Product (Methyl Ester)High (> 0.[4]6)Distinct, non-streaking spot (non-polar).
Conclusion If the "Acid" spot is gone and only the "Ester" spot remains, the acid chloride formation is complete.

Troubleshooting & Decision Tree

Figure 2: Synthesis Workflow & Troubleshooting

Workflow Start Start: 5-Ethylindole-2-COOH Choice Select Method Start->Choice MethodA Method A: SOCl2 (Reflux) Robust, Scalable Choice->MethodA Scale > 10g MethodB Method B: (COCl)2 + DMF Mild, High Purity Choice->MethodB Scale < 10g Check IPC: Methanol Quench TLC MethodA->Check MethodB->Check Result SM Consumed? Check->Result Success Evaporate & Use (Do not purify on Silica) Result->Success Yes (Ester Spot Only) Fail Incomplete Conversion Result->Fail No (Acid Spot Remains) Fix1 Add 0.5 eq more reagent Increase time Fail->Fix1 Fix1->Check

Caption: Decision tree for selecting the synthesis method and validating conversion.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Organic Syntheses. (n.d.). General procedures for Acid Chlorides.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11816208, 1H-indole-2-carbonyl chloride. Retrieved from [Link]

  • Sigma-Aldrich. (2023).[1] Product Specification: 1H-Indole-2-carbonyl chloride.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.

Sources

Application Notes & Protocols: Synthesis of 5-Ethyl-1H-indole-2-carbonyl Chloride via Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Indole Scaffolds in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, hormones, and pharmaceutical agents.[1][2][3] Its unique electronic properties and ability to interact with a wide array of biological receptors make it a privileged scaffold in modern drug discovery.[2][4] Specifically, functionalized indole-2-carboxylic acid derivatives and their corresponding acyl chlorides are pivotal intermediates for creating novel therapeutics targeting a range of conditions, from cancer to neurodegenerative diseases.[5][6]

5-Ethyl-1H-indole-2-carbonyl chloride is a key building block for synthesizing targeted therapeutic agents. The ethyl group at the C5 position can enhance lipophilicity and modulate binding interactions, making this intermediate particularly valuable. This document provides a detailed, field-tested protocol for the reliable synthesis of this acyl chloride from its corresponding carboxylic acid using oxalyl chloride, a highly effective and clean chlorinating agent.[7]

Reaction Overview & Mechanism

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is a superior reagent for this purpose. The reaction proceeds with high efficiency, and the byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are volatile gases, which simplifies product purification.[8][9]

Overall Reaction:

Mechanistic Insight: The reaction is not a direct chlorination by oxalyl chloride. Instead, the catalytic DMF first reacts with oxalyl chloride to form a highly reactive Vilsmeier-Haack type intermediate, dimethylchloromethyleneammonium chloride.[10] This intermediate is a more potent activating agent for the carboxylic acid. The carboxylic acid attacks the Vilsmeier reagent, which then facilitates the expulsion of the hydroxyl group and formation of the acyl chloride, regenerating the DMF catalyst in the process.[8][10] This catalytic cycle is what makes the reaction so efficient with just a drop of DMF.

Experimental Protocol

This protocol details the synthesis of 5-Ethyl-1H-indole-2-carbonyl chloride from the precursor, 5-Ethyl-1H-indole-2-carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Ethyl-1H-indole-2-carboxylic acid≥98%Commercially AvailableMust be thoroughly dried before use.
Oxalyl chloride ((COCl)₂)≥98%Sigma-Aldrich, et al.Handle with extreme caution in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or dry over CaH₂.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUsed as a catalyst.
Deuterated Chloroform (CDCl₃)For NMRCommercially AvailableFor characterization.
Round-bottom flask, two-neckVarious sizesStandard lab supplierFlame-dried before use.
Magnetic stirrer and stir bar-Standard lab supplier-
Condenser with drying tube-Standard lab supplierFilled with CaCl₂ or Drierite.
Septa, needles, and syringes-Standard lab supplierFor inert atmosphere operations.
Rotary evaporator-Standard lab supplierFor solvent removal.
Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Dry Glassware & Starting Material B Set up Apparatus under N₂ A->B C Suspend Starting Material in Anhydrous DCM B->C D Add Catalytic DMF C->D E Add Oxalyl Chloride (Dropwise at 0 °C) D->E F Warm to RT & Stir (Monitor Gas Evolution) E->F G Concentrate via Rotary Evaporation F->G Reaction Complete H Co-evaporate with DCM (to remove volatiles) G->H I Dry under High Vacuum H->I J Obtain Crude Product (Yellow Solid) I->J K Characterize by NMR, IR J->K

Caption: Workflow for the synthesis of 5-Ethyl-1H-indole-2-carbonyl chloride.

Step-by-Step Procedure

Note: This reaction is highly sensitive to moisture. All glassware must be flame- or oven-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Preparation: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 5-Ethyl-1H-indole-2-carboxylic acid (e.g., 1.89 g, 10.0 mmol).

  • Inert Atmosphere: Seal the flask with septa, and purge with dry nitrogen gas for 10-15 minutes.

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) via syringe to create a suspension.

  • Catalyst Addition: Add one drop of anhydrous N,N-dimethylformamide (DMF) via syringe. A single drop is sufficient for catalysis.[11]

  • Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add oxalyl chloride (e.g., 1.1 mL, 12.5 mmol, 1.25 equiv) dropwise via syringe over 10 minutes.

    • Expert Insight: Vigorous gas evolution (CO, CO₂) will be observed. A slow addition rate is critical to control the reaction rate and prevent excessive foaming.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1.5 to 2 hours. The reaction is typically complete when gas evolution ceases and the suspension becomes a clear, yellowish solution.[11][12]

  • Isolation: Concentrate the reaction mixture using a rotary evaporator to remove the DCM and any excess oxalyl chloride.

    • Expert Insight: To ensure all volatile byproducts are removed, re-dissolve the resulting crude yellow solid in a small amount of anhydrous DCM (10-15 mL) and re-concentrate.[11]

  • Final Product: Dry the resulting yellow solid under high vacuum for at least 1 hour. This yields the crude 5-Ethyl-1H-indole-2-carbonyl chloride, which is often used immediately in the next synthetic step without further purification due to its reactivity.[12] A typical crude yield is >95%.

Product Characterization

The product is highly reactive and susceptible to hydrolysis. Therefore, characterization should be performed promptly using anhydrous solvents.

  • Appearance: Pale yellow to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the ethyl group (triplet and quartet), aromatic protons on the indole ring, and the indole N-H proton (broad singlet). The chemical shifts will differ slightly from the starting carboxylic acid.

  • Infrared (IR) Spectroscopy: The most indicative signal is the strong carbonyl (C=O) stretch of the acyl chloride, which is expected to appear at a higher wavenumber (typically ~1780-1800 cm⁻¹) compared to the starting carboxylic acid's carbonyl stretch (~1680-1710 cm⁻¹).

Safety and Handling Precautions

Oxalyl chloride is extremely toxic, corrosive, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[13][14][15][16][17]

  • PPE: Wear chemical-resistant gloves (inspect before use), a lab coat, and tightly fitting safety goggles or a face shield.[16][17]

  • Inhalation: Avoid breathing vapors. Oxalyl chloride is toxic if inhaled and can cause severe burns to the respiratory tract.[15][17]

  • Contact: Causes severe skin and eye burns. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14][16]

  • Reactivity: Reacts violently with water, alcohols, and other protic solvents, releasing toxic gases.[15] Never allow water to enter the storage or reaction container.[16]

  • Spills: In case of a small spill, cover with a dry, non-combustible absorbent material like sand or earth. Do not use water.[13][15]

  • Quenching: Unused oxalyl chloride should be quenched carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate or another suitable base.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Wet starting material or solvent.Ensure all reagents are anhydrous and glassware is properly dried. Use a fresh bottle of anhydrous solvent.
Insufficient oxalyl chloride.Use a slight excess (1.2-1.5 equivalents) of oxalyl chloride.
Degradation of oxalyl chloride.Use a fresh bottle of oxalyl chloride.
Reaction Stalls No DMF catalyst added.Add a single drop of anhydrous DMF to initiate the reaction.
Reaction temperature is too low.Ensure the reaction is allowed to warm to room temperature after the initial addition.
Product is an Oil or Gummy Solid Incomplete removal of solvent/byproducts.Co-evaporate the crude product with fresh anhydrous DCM or toluene once or twice. Dry under high vacuum for a longer period.
Product hydrolysis.Work quickly and under strictly anhydrous conditions. Use the product immediately for the next step.

References

  • Apollo Scientific. (2023, July 11). Oxalyl chloride.
  • Loba Chemie. (2023, February 7). OXALYL CHLORIDE FOR SYNTHESIS.
  • Cole-Parmer. Material Safety Data Sheet - Oxalyl Chloride, 98%.
  • Sigma-Aldrich. (2014, February 27). Oxalyl chloride - Safety Data Sheet.
  • TCI Chemicals. SAFETY DATA SHEET - Oxalyl Chloride.
  • Explain Everything™ Interactive Whiteboard. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. Retrieved from [Link].

  • Organic Syntheses. {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone 3. Org. Synth. 2005, 81, 233. Retrieved from [Link].

  • ResearchGate. DMF‐catalysed chlorination of carboxylic acids. Scientific Diagram.
  • OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link].

  • Google Patents. WO2008072257A2 - Process for the preparation of indole derivatives.
  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Retrieved from [Link].

  • HETEROCYCLES. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, Vol. 51, No. 12, 1999.
  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link].

  • ACS Publications. Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Org. Process Res. Dev. 2000, 4, 6, 597–600. Retrieved from [Link].

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 461-468.
  • Royal Society of Chemistry. (2012). Aziridine-2-carboxylic acids will react with oxalyl chloride.... Chemical Science, 4, 622-628.
  • MDPI. (2021).
  • PubChem. 1H-Indole-2-carbonyl chloride. Retrieved from [Link].

  • MDPI. (2024).
  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Org. Synth. 1973, 53, 56. Retrieved from [Link].

  • HETEROCYCLES. THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. HETEROCYCLES, Vol. 22, No. 1, 1984.
  • Chiba University. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. EurekAlert!.
  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(14), 3317.
  • Wikipedia. Oxalyl chloride. Retrieved from [Link].

  • PubMed. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985.
  • PMC. (2019).
  • ACS Publications. (2016). Cobalt-Catalyzed Asymmetric Reductive Propargylic Addition of α-Ketimino Esters. The Journal of Organic Chemistry, 81(3), 1113-1120.

Sources

Application Note & Protocol: Synthesis of 5-Ethylindole-2-Carbonyl Chloride Utilizing Catalytic N,N-Dimethylformamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 5-ethylindole-2-carbonyl chloride from its corresponding carboxylic acid. The procedure leverages the highly efficient conversion facilitated by oxalyl chloride with a catalytic quantity of N,N-dimethylformamide (DMF). We will delve into the mechanistic underpinnings of this transformation, highlighting the critical role of DMF in the formation of the reactive Vilsmeier reagent. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a reliable and well-understood method for producing this valuable synthetic intermediate. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and safety.

Introduction: The Significance of Indole Acyl Chlorides and the Catalytic Role of DMF

The indole nucleus is a cornerstone pharmacophore in medicinal chemistry, present in a vast array of biologically active compounds and approved drugs.[1][2][3] Specifically, 5-substituted indole-2-carbonyl derivatives are key intermediates in the synthesis of various therapeutic agents, including those with anti-inflammatory, anti-cancer, and anti-viral properties.[1] The conversion of a carboxylic acid to a more reactive acyl chloride is a fundamental step in creating amides, esters, and other derivatives.[4]

While several reagents can effect this transformation, such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), the use of oxalyl chloride is often preferred for its mildness and the volatile nature of its byproducts (CO, CO₂, and HCl).[4][5] The addition of a catalytic amount of N,N-dimethylformamide (DMF) significantly accelerates this reaction.[6][7][8] This catalytic activity stems from the in situ formation of a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[9][10] This reagent is the true active species that reacts with the carboxylic acid, regenerating the DMF catalyst in the process.[4][8] Understanding this mechanism is paramount for optimizing reaction conditions and ensuring a high-yield synthesis.

The Catalytic Cycle: Mechanism of Acyl Chloride Formation

The conversion of 5-ethylindole-2-carboxylic acid to its acyl chloride using oxalyl chloride and catalytic DMF proceeds through a well-established mechanistic pathway. The process can be broken down into two key stages: the formation of the Vilsmeier reagent and the subsequent reaction with the carboxylic acid.

Stage 1: Formation of the Vilsmeier Reagent

DMF, though often used as a polar aprotic solvent, functions here as a nucleophilic catalyst.[6][7] It reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, N,N-dimethyl-dichloromethyleniminium chloride.[9]

  • Nucleophilic Attack: The carbonyl oxygen of DMF attacks one of the carbonyl carbons of oxalyl chloride.[9][11]

  • Intermediate Collapse & Decarbonylation: The resulting tetrahedral intermediate is unstable. It collapses, eliminating a chloride ion and releasing carbon dioxide and carbon monoxide gases.[9][11] This decomposition is entropically favorable and drives the formation of the Vilsmeier reagent.[11]

Stage 2: Reaction with Carboxylic Acid and Catalyst Regeneration

The highly reactive Vilsmeier reagent is then attacked by the carboxylic acid.

  • Acylal Intermediate Formation: The carboxylic acid oxygen attacks the electrophilic carbon of the Vilsmeier reagent.

  • Acyl Substitution: The resulting intermediate undergoes an acyl substitution, where the liberated chloride ion from the first stage attacks the carbonyl carbon of the activated carboxylic acid moiety.[4]

  • Product Formation & Catalyst Regeneration: This step forms the desired 5-ethylindole-2-carbonyl chloride and regenerates the DMF molecule, allowing it to re-enter the catalytic cycle.[4][11]

The overall mechanism is depicted in the diagram below:

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Acyl Chloride Synthesis DMF DMF Intermediate1 Tetrahedral Intermediate DMF->Intermediate1 Nucleophilic Attack OxalylCl Oxalyl Chloride OxalylCl->Intermediate1 Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) Intermediate1->Vilsmeier Collapse & Decarbonylation Gases CO + CO₂ Intermediate1->Gases CarboxylicAcid 5-Ethylindole-2- Carboxylic Acid Acylal Acylal Intermediate Vilsmeier->Acylal Nucleophilic Attack CarboxylicAcid->Acylal AcylChloride 5-Ethylindole-2- Carbonyl Chloride Acylal->AcylChloride Chloride Attack DMF_regen DMF (regenerated) Acylal->DMF_regen DMF_regen->DMF Catalytic Cycle caption Mechanism of Catalytic Acyl Chloride Formation

Caption: Mechanism of Catalytic Acyl Chloride Formation.

Experimental Protocol

This protocol details the synthesis of 5-ethylindole-2-carbonyl chloride from 5-ethylindole-2-carboxylic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
5-Ethylindole-2-carboxylic acid189.215.00 g26.421.0
Oxalyl Chloride126.932.5 mL (3.99 g)31.451.2
N,N-Dimethylformamide (DMF)73.090.1 mL (94 mg)1.290.05
Dichloromethane (DCM), anhydrous-50 mL--
Hexanes, anhydrous-As needed--
Equipment
  • Round-bottom flask (100 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Schlenk line or equivalent for solvent removal under vacuum

Step-by-Step Procedure

G start Start setup 1. Setup - Add 5-ethylindole-2-carboxylic acid & DCM to flask - Place under inert atmosphere start->setup cool 2. Cool - Cool flask to 0 °C in an ice bath setup->cool add_dmf 3. Add Catalyst - Add catalytic DMF via syringe cool->add_dmf add_oxalyl 4. Add Oxalyl Chloride - Add oxalyl chloride dropwise over 15 min add_dmf->add_oxalyl react 5. Reaction - Stir at 0 °C for 30 min - Warm to RT and stir for 2 hours add_oxalyl->react concentrate 6. Concentrate - Remove solvent and excess reagent in vacuo react->concentrate purify 7. Purification (Optional) - Triturate with anhydrous hexanes concentrate->purify end Final Product 5-Ethylindole-2-carbonyl chloride purify->end

Caption: Experimental Workflow for Synthesis.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-ethylindole-2-carboxylic acid (5.00 g, 26.42 mmol). Add anhydrous dichloromethane (50 mL). Seal the flask and establish an inert atmosphere (N₂ or Ar).

    • Rationale: Anhydrous conditions are crucial as acyl chlorides are highly reactive towards water. The inert atmosphere prevents moisture from the air from entering the reaction.

  • Cooling: Place the flask in an ice-water bath and stir the suspension until the temperature equilibrates to 0 °C.

    • Rationale: The reaction between DMF and oxalyl chloride is exothermic. Initial cooling helps to control the reaction rate and prevent potential side reactions.

  • Catalyst Addition: Add N,N-dimethylformamide (0.1 mL, 1.29 mmol) to the stirring suspension via a syringe.

    • Rationale: Only a catalytic amount (5 mol%) is required as the DMF is regenerated during the reaction cycle.

  • Reagent Addition: Slowly add oxalyl chloride (2.5 mL, 31.45 mmol) dropwise to the reaction mixture over 15 minutes using a dropping funnel. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

    • Rationale: Dropwise addition is critical for controlling the exothermic reaction and the rate of gas evolution. A slight excess of oxalyl chloride ensures the complete conversion of the carboxylic acid.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2 hours. The reaction mixture should become a clear, homogeneous solution.

    • Rationale: The initial period at 0 °C allows for controlled formation of the Vilsmeier reagent. Stirring at room temperature ensures the reaction goes to completion. The dissolution of the starting material is a good visual indicator of product formation.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and any excess oxalyl chloride.

    • Rationale: Both DCM and oxalyl chloride are volatile, allowing for their easy removal. This often yields the crude acyl chloride which may be of sufficient purity for subsequent steps.

  • Purification (Optional): If a higher purity is required, the resulting solid or oil can be triturated with cold, anhydrous hexanes. The solid product is then collected by filtration and dried under high vacuum.

    • Rationale: Trituration helps to remove any non-polar, soluble impurities, leaving behind the more polar acyl chloride product.

Safety and Troubleshooting

  • Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and toxic. The reaction evolves carbon monoxide, a toxic gas. Personal protective equipment (lab coat, safety glasses, gloves) must be worn at all times.

  • Potential Byproduct Formation: The reaction between DMF and chlorinating agents can potentially form small amounts of dimethylcarbamoyl chloride (DMCC), a potential human carcinogen.[12] It is crucial to handle the reaction mixture and final product with appropriate caution and to work in a well-ventilated area.[12]

  • Troubleshooting - Incomplete Reaction: If the starting material persists (as determined by TLC or ¹H NMR of a quenched aliquot), the cause may be insufficient oxalyl chloride or wet conditions. Ensure all reagents and solvents are anhydrous. A small additional charge of oxalyl chloride can be added.

  • Troubleshooting - Product Instability: The synthesized 5-ethylindole-2-carbonyl chloride is moisture-sensitive. It should be used immediately in the next synthetic step or stored under a dry, inert atmosphere.

Conclusion

The use of catalytic DMF in conjunction with oxalyl chloride provides an efficient, mild, and high-yielding method for the synthesis of 5-ethylindole-2-carbonyl chloride. The key to this transformation is the in situ generation of the Vilsmeier reagent, which acts as the true activating agent for the carboxylic acid. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably produce this important synthetic building block for applications in drug discovery and materials science.

References

  • Benchchem. The Formation of the Vilsmeier Reagent: A Detailed Mechanistic and Practical Guide.
  • Wikipedia. Acyl chloride.
  • Pour, M., et al. Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances.
  • Unknown. Dmf role in acid chloride formation.
  • ECHEMI. What is the reaction mechanism of oxalyl chloride?.
  • Wikipedia. Vilsmeier reagent.
  • Professor Dave Explains. Vilsmeier Reaction. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • S. A. Laffan, et al. Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. Organic Process Research & Development. Available from: [Link]

  • D. A. Beauchamp. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. Available from: [Link]

  • M. Adib, et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available from: [Link]

  • Clark, J. Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available from: [Link]

  • Boraei, A., et al. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available from: [Link]

  • M. L. Di Gioia, et al. Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Ethyl 5-chloroindole-2-carboxylate. PubChem Compound Database. Available from: [Link]

  • M. L. Di Gioia, et al. Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. Available from: [Link]

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Troubleshooting & Optimization

Improving yield of 5-ethylindole-2-carbonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IND-5ET-COCL-001 Subject: Yield Optimization for 5-Ethylindole-2-Carbonyl Chloride Assigned Specialist: Dr. A. Vance, Senior Application Scientist

⚠️ Critical Operational Directive

Stop using Thionyl Chloride (


) at reflux immediately. 

If you are experiencing "black tar" formation, low yields (<40%), or insoluble polymeric residues, your current protocol is likely triggering acid-catalyzed polymerization of the indole ring. The 5-ethyl substituent on your indole ring increases electron density, making the C3 position highly nucleophilic and susceptible to electrophilic attack by the forming acid chloride or protonated species.

This guide details the "Mild Activation Protocol" using Oxalyl Chloride and catalytic DMF. This method operates at room temperature, bypassing the thermal degradation pathways associated with Thionyl Chloride.

Module 1: The Chemistry of Failure vs. Success

To fix the yield, you must understand the mechanism. The standard acid chloride synthesis (


 + Heat) fails for indoles because the harsh conditions promote intermolecular Friedel-Crafts acylation between the acid chloride of one molecule and the C3-position of another.
The Solution: Vilsmeier-Haack Activation

We utilize the Vilsmeier-Haack pathway. By adding catalytic N,N-Dimethylformamide (DMF) to Oxalyl Chloride, we generate a highly reactive chloroiminium species. This active species converts the carboxylic acid to the acid chloride at


 to Room Temperature , preserving the sensitive indole architecture.
Comparative Workflow Diagram

The following diagram illustrates why the Oxalyl Chloride route preserves the indole ring while Thionyl Chloride destroys it.

IndoleSynthesis Start 5-Ethylindole-2-COOH SOCl2 Reagent: SOCl2 Condition: Reflux (80°C) Start->SOCl2 Standard Method Oxalyl Reagent: (COCl)2 + cat. DMF Condition: 0°C -> RT Start->Oxalyl Optimized Method Inter_T Acid Chloride + HCl + Heat SOCl2->Inter_T Fail Polymerization (Black Tar) Low Yield Inter_T->Fail C3-Acylation (Self-Reaction) Active Vilsmeier Intermediate (Chloroiminium) Oxalyl->Active Activation Success 5-Ethylindole-2-COCl High Yield (>90%) Active->Success Mild Conversion

Caption: Comparison of thermal degradation via Thionyl Chloride versus the mild Vilsmeier-Haack activation pathway using Oxalyl Chloride/DMF.

Module 2: The "Golden Path" Protocol

Target: 5-Ethylindole-2-carbonyl chloride Scale: 10 mmol (Adjust linearly)

Reagents & Stoichiometry
ReagentEquiv.[1]RoleCritical Note
5-Ethylindole-2-COOH1.0SubstrateEnsure strictly dry (azeotrope w/ Toluene if needed).
Oxalyl Chloride1.5Chlorinating AgentFresh bottle. Yellow color indicates degradation.
DMF (Anhydrous)0.05CatalystEssential. Without DMF, reaction stalls at RT.
Dichloromethane (DCM)10 volSolventMust be anhydrous. Stabilized w/ amylene preferred.
Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen (

    
    ) or Argon.
    
  • Suspension: Add 5-Ethylindole-2-carboxylic acid (1.0 eq) and anhydrous DCM (10 volumes). The acid will likely not dissolve completely; this is normal.

  • Catalyst Addition: Add the catalytic DMF (0.05 eq / ~2-3 drops).

  • Controlled Addition: Cool the suspension to

    
      (ice bath). Add Oxalyl Chloride (1.5 eq) dropwise via syringe over 10 minutes.
    
    • Observation: You will see vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ). Ensure proper venting.
  • Reaction: Remove the ice bath and allow to warm to Room Temperature. Stir for 2–3 hours.

    • Endpoint Marker: The suspension should become a clear, homogeneous solution as the acid converts to the soluble acid chloride.

  • Isolation: Evaporate the solvent and excess oxalyl chloride on a rotary evaporator (Water bath

    
    ).
    
  • Chasing: Re-dissolve the residue in a small amount of anhydrous Toluene or DCM and re-evaporate. Repeat twice.

    • Why? This removes trapped

      
       and traces of oxalyl chloride which can degrade the product during storage.
      
  • Result: The product should be a yellow/orange solid. Do not purify via column chromatography (it will hydrolyze). Use immediately or store under inert gas at

    
    .
    

Module 3: Troubleshooting & FAQs

Logic Tree for Common Failures

Use this diagram to diagnose your specific issue based on visual cues.

Troubleshooting Problem Start: What is the issue? Issue1 Suspension remains cloudy (No dissolution) Problem->Issue1 Issue2 Solution turns Black/Tar Problem->Issue2 Issue3 Product reverts to Acid upon use Problem->Issue3 Check1 Did you add DMF? Issue1->Check1 Sol1 Add 2-3 drops DMF. Reaction is catalytic. Check1->Sol1 No Check2 Check Solvent & Temp Issue2->Check2 Sol2 Switch from THF to DCM. Ensure T < 25°C. Check2->Sol2 THF used? Check3 Moisture Ingress? Issue3->Check3 Sol3 Avoid aqueous workup. Use 'Chase' step with Toluene. Check3->Sol3 Yes

Caption: Troubleshooting logic flow for indole-2-carbonyl chloride synthesis issues.

Frequently Asked Questions

Q: Can I use THF as a solvent? A: No. While indoles dissolve well in THF, acid chlorides can ring-open THF in the presence of


 (generated during the reaction), leading to 4-chlorobutyl esters as impurities. Use DCM or Toluene.

Q: How do I monitor the reaction if I can't use a standard TLC? A: You cannot TLC the acid chloride directly as it hydrolyzes on the silica plate.

  • Validation Protocol: Take a 50

    
     aliquot of the reaction mixture and quench it into 200 
    
    
    
    of dry Methanol.
  • Run TLC on this quenched sample. You are looking for the conversion of the Acid (

    
    ) to the Methyl Ester (
    
    
    
    in Hex/EtOAc). If the methyl ester spot is dominant, the acid chloride formation is complete.

Q: My product is purple/red. Is it ruined? A: Not necessarily. Indole acid chlorides are often colored (yellow to orange/red) due to extended conjugation. However, a deep black color indicates polymerization. If it is red/orange, proceed to the next step immediately.

Q: Can I store the acid chloride? A: 5-Ethylindole-2-carbonyl chloride is hydrolytically unstable. It will react with atmospheric moisture to revert to the carboxylic acid. If storage is unavoidable, seal it under Argon in a desiccator at


. It is chemically stable (regarding self-reaction) if kept strictly dry and acid-free.

References

  • ChemicalBook. 1H-INDOLE-2-CARBONYL CHLORIDE synthesis. (Detailed protocols for oxalyl chloride/DMF activation).

  • BenchChem. Thionyl Chloride vs. Oxalyl Chloride: A Comparative Guide for Acyl Chloride Synthesis. (Comparative analysis of degradation pathways and yield optimization).

  • Organic Syntheses. Synthesis of 2-Arylindole-4-Carboxylic Amides. (Validation of Oxalyl Chloride/DMF method for sensitive indole substrates).

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. (Mechanistic background on Vilsmeier-Haack type activation).

Sources

Technical Support Center: Efficient Removal of Excess Thionyl Chloride from 5-Ethylindole-2-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the synthesis of acyl chlorides, specifically focusing on the removal of excess thionyl chloride (SOCl₂) from the 5-ethylindole-2-carbonyl chloride product. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the purity and stability of your final product.

Understanding the Chemistry: Why Thionyl Chloride?

Thionyl chloride is a widely used reagent for converting carboxylic acids to acyl chlorides due to its high reactivity and the convenient nature of its byproducts.[1][2][3] The reaction of a carboxylic acid with thionyl chloride proceeds through a chlorosulfite intermediate, which then decomposes to the desired acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[1][4][5][6] The gaseous nature of SO₂ and HCl simplifies the purification process as they can be readily removed from the reaction mixture.[1][3]

The Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride involves a nucleophilic acyl substitution. The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate.[5][7] This intermediate is highly reactive and subsequently undergoes nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the release of SO₂ and HCl.[1][4][5]

ReactionMechanism Carboxylic Acid Carboxylic Acid Chlorosulfite Intermediate Chlorosulfite Intermediate Carboxylic Acid->Chlorosulfite Intermediate + SOCl2 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Chlorosulfite Intermediate Acyl Chloride Acyl Chloride Chlorosulfite Intermediate->Acyl Chloride - SO2, - HCl SO2 + HCl (gaseous byproducts) SO2 + HCl (gaseous byproducts) Chlorosulfite Intermediate->SO2 + HCl (gaseous byproducts) AzeotropicRemoval ReactionMixture Crude Product + Excess SOCl2 InitialEvap Initial Evaporation (Rotovap) ReactionMixture->InitialEvap AddToluene Add Dry Toluene InitialEvap->AddToluene AzeoEvap Azeotropic Evaporation (Rotovap) AddToluene->AzeoEvap Repeat Repeat 2-3x AzeoEvap->Repeat Repeat->AddToluene No FinalProduct Pure Acyl Chloride Repeat->FinalProduct Yes

Caption: Workflow for azeotropic removal of thionyl chloride.

Method 2: Chemical Quenching

This method involves adding a reagent that reacts with the excess thionyl chloride to form easily removable byproducts. This is often a faster method for smaller-scale reactions but is only suitable if the desired acyl chloride is stable to the quenching conditions. [8]Acyl chlorides are generally reactive towards water and other nucleophiles. [9][10][11]

Troubleshooting
  • Issue: The quenching reaction is too vigorous.

    • Cause: The reaction of thionyl chloride with the quenching agent (e.g., water, ice, or a basic solution) is highly exothermic.

    • Solution: Perform the quench at a low temperature (e.g., in an ice bath) and add the reaction mixture slowly and dropwise to the quenching solution with vigorous stirring. [8][12][13]

  • Issue: My 5-ethylindole-2-carbonyl chloride is hydrolyzing back to the carboxylic acid during the aqueous workup.

    • Cause: Acyl chlorides are susceptible to hydrolysis. [10] * Solution: If your product is particularly sensitive to water, quenching is not the recommended method. [13]Stick to physical removal methods under anhydrous conditions. If a quench is necessary, use a non-aqueous quenching agent or proceed with the subsequent reaction immediately after quenching.

  • Issue: The pH of the aqueous layer is still acidic after quenching with a base.

    • Cause: An insufficient amount of base was used to neutralize the HCl and SO₂ generated from the hydrolysis of thionyl chloride.

    • Solution: Add more of the basic solution (e.g., saturated sodium bicarbonate) until the pH of the aqueous layer is neutral or slightly basic, as confirmed with a pH meter or litmus paper. [8]

Decision Tree for Method Selection

DecisionTree Start Select Removal Method IsProductWaterStable Is the acyl chloride stable to aqueous workup? Start->IsProductWaterStable IsProductThermallyStable Is the acyl chloride thermally stable? IsProductWaterStable->IsProductThermallyStable No Quenching Chemical Quenching IsProductWaterStable->Quenching Yes Distillation Distillation/ Azeotropic Removal IsProductThermallyStable->Distillation Yes ConsiderAlt Consider alternative chlorinating agent (e.g., oxalyl chloride) IsProductThermallyStable->ConsiderAlt No

Caption: Decision tree for choosing a removal method.

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2018, September 13). How i can modify fatty acid in to acyl chloride using thionyl chloride? Retrieved from [Link]

  • Reddit. (2019, November 25). Removal of excess SOCl2. r/Chempros. Retrieved from [Link]

  • YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

  • Wikipedia. (n.d.). Thionyl chloride. Retrieved from [Link]

  • ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification? Retrieved from [Link]

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Retrieved from [Link]

  • Reddit. (2021, May 17). How to efficiently remove thionyl chloride SOCl2? r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

  • YouTube. (2020, September 4). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). Retrieved from [Link]

  • Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions? r/Chempros. Retrieved from [Link]

  • Reddit. (2024, August 12). Removal of Thionyl Chloride with rotovap. r/Chempros. Retrieved from [Link]

  • Reddit. (2019, June 17). Removing thionyl chloride. r/chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 6: Chlorination Using Thionyl Chloride. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). US4759826A - Process for purifying thionyl chloride.
  • Middle East Technical University. (2013, July 25). SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (2016, September 28). Can any one suggest an efficient method to distill thionyl chloride? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Retrieved from [Link]

  • ResearchGate. (2016, May 13). How to remove thionyl chloride after reaction? Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Crystal structure of ethyl 5-chloro-2-indolecarboxylate, C11H10ClNO2. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-chloroindole-2-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of acyl halides in various water media. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Ethyl-1H-indole-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Challenge: You cannot purify 5-Ethyl-1H-indole-2-carbonyl chloride using silica gel chromatography. The silanol groups on silica (and alumina) contain bound water and hydroxyls that will rapidly hydrolyze the highly reactive acid chloride back to the parent carboxylic acid (5-ethyl-1H-indole-2-carboxylic acid) and HCl.

The Solution: Purification must be integrated into the synthesis (reaction engineering) followed by precipitation/trituration techniques relying on solubility differences in non-polar hydrocarbons.

Module 1: Synthesis Optimization (Prevention Strategy)

To avoid difficult purification, we must minimize side products during synthesis. The choice of chlorinating agent is critical for electron-rich indole systems.

Recommendation: Use Oxalyl Chloride over Thionyl Chloride

While Thionyl Chloride (


) is standard, it often requires reflux temperatures that can degrade the electron-rich indole ring (leading to dark/purple tars).

Preferred Protocol: Oxalyl Chloride (


) with catalytic DMF.[1]
  • Mechanism: Vilsmeier-Haack type activation.[1][2]

  • Benefit: Proceed at Room Temperature (RT) or

    
    , producing volatile byproducts (
    
    
    
    ,
    
    
    ,
    
    
    ) that are easily removed.
Data: Reagent Comparison
FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Temperature Reflux (

)

to RT
Byproducts

(gas),

(gas)

(gas),

(gas),

(gas)
Indole Stability Risk of polymerization (darkening)High stability (milder conditions)
Purification Harder to remove tracesVolatiles remove easily in vacuo

Module 2: Isolation & Purification Protocol

This protocol assumes you are starting with 5-ethyl-1H-indole-2-carboxylic acid.

Step-by-Step Methodology
  • Reaction Setup:

    • Suspend 1.0 eq of 5-ethyl-1H-indole-2-carboxylic acid in anhydrous Dichloromethane (DCM) or Toluene under Argon/Nitrogen.

    • Add catalytic DMF (1-2 drops).

    • Add Oxalyl Chloride (1.2 - 1.5 eq) dropwise at

      
      .
      
    • Allow to warm to RT and stir until gas evolution ceases (1-2 hours).

  • Solvent Removal (The "Rough" Purification):

    • Evaporate the solvent in vacuo (Rotavap) using a trap with a neutralizing agent (NaOH) for the HCl fumes.

    • Critical Step (Azeotropic Drying): Re-dissolve the residue in dry Toluene and evaporate again. Repeat 2x.

    • Why? This physically entrains and removes unreacted oxalyl chloride and trapped HCl gas, which acts as an autocatalyst for decomposition.

  • Trituration (The "Fine" Purification):

    • You will likely have a yellow/orange solid or semi-solid oil.

    • Add anhydrous n-Hexane or n-Heptane (approx. 5-10 mL per gram of product).

    • Sonicate or stir vigorously under inert atmosphere.

    • Mechanism:[1][2][3][4][5] The acid chloride is generally insoluble in cold alkanes, while non-polar impurities and unreacted reagents remain in solution.

    • Cool the mixture to

      
       or 
      
      
      
      to maximize precipitation.
  • Filtration:

    • Filter the precipitate rapidly under an inert gas stream (Schlenk filtration is best, or a rapid funnel filtration if humidity is low).

    • Wash the cake with cold, dry Pentane.

    • Dry in vacuo.[6]

Visualization: Workflow Diagram

PurificationWorkflow Start Start: 5-Ethyl-1H-indole-2-carboxylic acid Reaction Reaction: Oxalyl Chloride + cat. DMF (DCM, 0°C -> RT) Start->Reaction Evap Evaporation: Remove Volatiles (CO, CO2, HCl) Reaction->Evap Azeotrope Azeotrope: Toluene Wash (2x) Removes trace Oxalyl Chloride Evap->Azeotrope Crude Crude Residue (Solid/Oil) Azeotrope->Crude Trituration Trituration: Add Cold n-Hexane Stir/Sonicate Crude->Trituration Filtration Filtration (Inert Atmosphere) Trituration->Filtration Filtrate Filtrate: Impurities + Solvent Filtration->Filtrate Product Final Product: 5-Ethyl-1H-indole-2-carbonyl chloride (Yellow Solid) Filtration->Product

Caption: Figure 1.[7] Optimized workflow for the synthesis and non-chromatographic purification of indole acid chlorides.

Module 3: Troubleshooting & FAQs

Q1: My product is a sticky oil, not a solid. What happened?

Diagnosis: This is usually due to "solvent trapping" or trace impurities lowering the melting point. Fix:

  • High Vacuum: Place the oil on a high-vacuum line (< 1 mbar) for 2-4 hours.

  • Scratching: Add a small amount of dry pentane, cool to

    
     (dry ice/acetone), and scratch the side of the flask with a glass rod to induce nucleation.
    
  • Seed Crystal: If you have a previous batch, add a tiny crystal.

Q2: The product turned purple/black during concentration.

Diagnosis: Indoles are electron-rich and prone to oxidative polymerization, especially in the presence of acid and oxygen. Fix:

  • Ensure the reaction was kept under strict Nitrogen/Argon.

  • Did you use Thionyl Chloride? Switch to Oxalyl Chloride (milder).

  • Avoid heating above

    
     during evaporation.
    
Q3: NMR shows a broad hump around 10-13 ppm.

Diagnosis: Hydrolysis.[8][9] The acid chloride has reverted to the carboxylic acid. Fix:

  • Check your deuterated solvent (

    
    ). It often contains traces of HCl and water. Pass the solvent through a plug of basic alumina or use a fresh ampoule of anhydrous solvent.
    
  • Ensure the NMR tube was capped immediately.

Q4: Can I use recrystallization instead of trituration?

Yes. If the trituration doesn't yield high enough purity:

  • Solvent: Boiling n-Heptane or Cyclohexane .

  • Method: Dissolve the crude solid in the minimum amount of boiling hydrocarbon. If insoluble black tar remains, decant the hot clear liquid into a clean flask. Let it cool slowly to RT, then to

    
    .
    
Visualization: Troubleshooting Logic

Troubleshooting Problem Issue Detected Type1 Product is Sticky Oil Problem->Type1 Type2 Product is Purple/Black Problem->Type2 Type3 NMR: Broad OH peak Problem->Type3 Sol1 1. High Vac Drying 2. Pentane Trituration 3. Cold Scratching Type1->Sol1 Sol2 1. Switch to Oxalyl Chloride 2. Lower Temp 3. Check Inert Gas Type2->Sol2 Sol3 1. Hydrolysis occurred 2. Use Anhydrous CDCl3 3. Re-chlorinate Type3->Sol3

Caption: Figure 2. Decision tree for resolving common isolation issues.

Module 4: Storage and Handling

  • Container: Store in a tightly sealed vial flushed with Argon. Wrap the cap with Parafilm or electrical tape.

  • Temperature:

    
     (Freezer).
    
  • Shelf Life: 1-3 months. Prepare fresh for critical steps if possible.

  • Derivatization: If long-term storage is required, consider converting it to a methyl ester (add MeOH) or a benzotriazole amide, which are stable, purifiable, and can be activated later.

References

  • BenchChem. (2025).[9] Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to Acid Chlorides. Retrieved from

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[2][3][5] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 1H-Indole-2-carbonyl chloride Compound Summary. Retrieved from

  • University of Rochester. (n.d.). Purification: How To - Recrystallization Techniques.[6] Retrieved from

  • Wolfabio. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved from

Sources

Handling precipitate formation in indole acid chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole acid chloride reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indole chemistry. Unforeseen precipitation is a common yet challenging issue in these reactions, often leading to decreased yields, purification difficulties, and ambiguous results.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, manage, and prevent precipitate formation. Our approach is rooted in explaining the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Immediate Actions & Root Cause Analysis

This section addresses specific problems you might encounter in real-time during your experiment.

Q1: An unexpected solid has crashed out of my reaction mixture. What are my immediate steps and what could be the cause?

A1: The sudden appearance of a precipitate indicates that a component of your reaction mixture has exceeded its solubility limit.[1][2] This can be due to a variety of factors, from the intrinsic properties of your molecules to subtle changes in the reaction environment.

Immediate Actions:

  • Do Not Panic: Avoid drastic changes like suddenly heating or adding large volumes of a different solvent. This could lead to decomposition or unwanted side reactions.

  • Observe and Document: Note the exact point at which the precipitate formed (e.g., during addition of a reagent, upon a temperature change). Record the color, texture (e.g., crystalline, amorphous, oily), and quantity of the solid.

  • Small-Scale Solubility Test: If possible, carefully withdraw a small, representative sample of the slurry. In a separate vial, test its solubility in various solvents (e.g., the reaction solvent, a more polar solvent, a less polar solvent). This can provide clues about the nature of the precipitate.

Root Cause Analysis:

  • Low Solubility of Reactants or Products: The indole starting material or the final acylated product might have poor solubility in the chosen solvent. Indoles, while generally soluble in organic solvents, can have their solubility significantly altered by substituents.[3][4]

  • Insoluble Intermediates: The reaction between an indole and an acyl chloride, particularly when catalyzed by a Lewis acid, can form intermediate complexes that may be insoluble.[5] For instance, the initial complex between the indole and a Lewis acid like AlCl₃ can sometimes precipitate.

  • Formation of Insoluble Byproducts: Side reactions can generate materials that are insoluble in the reaction medium. A common issue is the formation of bis-indole species, which can arise if the initial product reacts further with another indole molecule.[6][7]

  • Precipitation of Salts: If a base (e.g., triethylamine, DIPEA) is used to scavenge HCl produced during the reaction, the resulting ammonium salt (e.g., triethylammonium chloride) can precipitate, especially in non-polar solvents.

  • Temperature Effects: The solubility of most organic compounds decreases as the temperature is lowered.[3] If your reaction is run at low temperatures to control reactivity, this can induce precipitation of a starting material or product that is soluble at room temperature.

The following workflow diagram provides a systematic approach to troubleshooting unexpected precipitation.

G cluster_0 Troubleshooting Workflow: Unexpected Precipitate start Precipitate Observed check_type Is the precipitate crystalline or amorphous? start->check_type crystalline Likely a single compound (product, salt, or starting material). check_type->crystalline Crystalline amorphous Could be a mixture, polymer, or decomposition product. check_type->amorphous Amorphous/Oily isolate Isolate a small sample for analysis. crystalline->isolate amorphous->isolate analysis Analyze the precipitate (TLC, NMR, IR, MS). isolate->analysis identify Identify the Precipitate analysis->identify product Precipitate is the desired product. identify->product Product salt Precipitate is a salt (e.g., R3N-HCl). identify->salt Salt byproduct Precipitate is a byproduct or starting material. identify->byproduct Byproduct/SM action_product Action: Continue reaction as a slurry. Consider solvent change for future runs. product->action_product action_salt Action: This is often expected. Continue reaction. The salt will be removed during aqueous workup. salt->action_salt action_byproduct Action: Re-evaluate reaction conditions (temp, stoichiometry, catalyst). Attempt to redissolve if possible. byproduct->action_byproduct

Caption: A decision tree for diagnosing and addressing precipitate formation.

Q2: My reaction has turned into a thick, un-stirrable slurry. How can I salvage it?

A2: A thick slurry presents a significant process challenge, leading to poor mixing, inefficient heat transfer, and potentially incomplete reactions.

Immediate Actions:

  • Dilution: The most straightforward approach is to add more of the same reaction solvent in small portions until the mixture is stirrable. This maintains the established reaction conditions while improving mass transfer.

  • Gentle Warming: If you know the precipitate is a reactant or the desired product and is more soluble at higher temperatures, gentle warming can be effective.[3] However, be cautious, as increased temperature can also accelerate side reactions. Monitor the reaction closely by TLC or LCMS if you choose this route.

  • Co-Solvent Addition: If simple dilution is ineffective or requires an impractically large volume, adding a small amount of a co-solvent with higher solvating power can help. For example, if your reaction is in dichloromethane (DCM), adding a small percentage of tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) might be effective. This should be a last resort, as changing the solvent system mid-reaction can alter the reaction pathway.

Preventative Measures for Future Experiments:

  • Run the reaction at a higher dilution from the start. While this may increase reaction time, it ensures homogeneity.

  • Choose a more appropriate solvent. If the product is known to have low solubility in the initial solvent, select a solvent in which it is more soluble from the beginning. See the solvent properties table below for guidance.

Frequently Asked Questions (FAQs)

This section covers broader questions related to reaction design and optimization to prevent precipitation.

Q3: How do I select the right solvent to prevent my indole product from precipitating?

A3: Solvent selection is critical. The ideal solvent should dissolve all reactants and intermediates while keeping the product in solution until the desired workup.

  • "Like Dissolves Like": Indole and its derivatives are aromatic and possess a polar N-H group, giving them a mixed polarity. Solvents like ethyl acetate, THF, DCM, and acetonitrile are often good starting points.[3][8]

  • Solubility Data: When available, consult solubility data for your specific indole or closely related analogues. For example, indole-3-acetic acid has high solubility in ethyl acetate and DMSO, but lower solubility in chloroform and acetonitrile.[8]

  • Reaction Compatibility: The solvent must be inert to the reaction conditions. For Friedel-Crafts acylations using strong Lewis acids like AlCl₃, halogenated solvents (DCM, dichloroethane) are standard.[9] Ethereal solvents like THF can form complexes with Lewis acids, potentially inhibiting the reaction.

Table 1: Properties of Common Solvents for Indole Reactions

SolventPolarity IndexBoiling Point (°C)Common Use & Considerations
Dichloromethane (DCM)3.139.6Excellent for Friedel-Crafts; low boiling point.
Tetrahydrofuran (THF)4.066.0Good solvating power; can complex with Lewis acids.
Ethyl Acetate (EtOAc)4.477.1Good general-purpose solvent; susceptible to hydrolysis.[8]
Acetonitrile (MeCN)5.881.6Polar aprotic solvent; good for a range of indole derivatives.[8]
Toluene2.4110.6Non-polar; allows for higher reaction temperatures.
N,N-Dimethylformamide (DMF)6.4153.0Highly polar aprotic; excellent solvating power but can be difficult to remove.[8]

Q4: Can the choice of acylating agent or catalyst contribute to precipitation?

A4: Absolutely. The structure of your acyl chloride and the nature of the catalyst play a significant role.

  • Acylating Agent: Long-chain aliphatic or bulky aromatic acyl chlorides will produce larger, often less soluble, 3-acylindole products. Oxalyl chloride is frequently used to generate an intermediate indole-3-glyoxylyl chloride, which is often a stable, crystalline solid that can be isolated or used in situ.[10][11]

  • Lewis Acid Catalysts: Strong Lewis acids like AlCl₃ are highly effective but can lead to the formation of insoluble complexes with the ketone product.[5] This often requires a stoichiometric amount of the catalyst. Milder Lewis acids, such as diethylaluminum chloride (Et₂AlCl), can promote clean acylation at the 3-position and may reduce the formation of intractable precipitates.[9]

  • Base: As mentioned, bases like triethylamine used to scavenge HCl will form ammonium salts. These salts are generally insoluble in common organic solvents like DCM or ether and will appear as a white precipitate. This is usually a normal and expected part of the reaction, and the salt is easily removed by an aqueous workup.

The diagram below illustrates a common side reaction that can lead to an insoluble byproduct.

G cluster_1 Side Reaction: Bis-Indole Formation Indole1 Indole Product 3-Acylindole (Desired Product) Indole1->Product + RCOCl (Lewis Acid) AcylChloride RCOCl Intermediate Protonated Intermediate [Acylindole-H]+ Product->Intermediate + H+ SideProduct Bis(indolyl)methane Derivative (Often Insoluble) Intermediate->SideProduct + Indole (Nucleophilic Attack) Indole2 Indole (Excess) Indole2->SideProduct

Caption: Pathway showing formation of an insoluble bis-indole side product.

Experimental Protocol: General Procedure for Indole Acylation with Precipitation Avoidance

This protocol for a Friedel-Crafts acylation is designed to minimize precipitation issues.

Objective: To synthesize a 3-acylindole from an indole and an acyl chloride.

Materials:

  • Indole (1.0 eq)

  • Acyl Chloride (1.1 eq)

  • Diethylaluminum chloride (Et₂AlCl) (1.2 eq, as a 1.0 M solution in hexanes)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the indole (1.0 eq) in anhydrous DCM. A concentration of 0.1 M is a good starting point to ensure solubility.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control the initial exotherm upon addition of the Lewis acid.

  • Lewis Acid Addition: Add the diethylaluminum chloride solution (1.2 eq) dropwise to the stirred indole solution. A slight color change may be observed. Stir for 15 minutes at 0 °C.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq), either neat or as a solution in a small amount of anhydrous DCM, dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC or LCMS. If the starting material is consumed and a single major product spot is observed, the reaction is likely complete.

  • Quenching: Carefully and slowly quench the reaction by pouring it into a beaker of crushed ice containing a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution may occur.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization as appropriate.

References

  • Wikipedia. (n.d.). Precipitation (chemistry).
  • Solubility of Things. (n.d.). Indole.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Indole-3-Glyoxylamides.
  • BenchChem. (n.d.). Navigating the Solubility Landscape of 1H-Isoindole-1,3-diamine in Organic Solvents: A Technical Guide.
  • ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.
  • Chemistry LibreTexts. (2023, June 12). Solubility and Precipitation.
  • PubChem. (n.d.). Indole.
  • ACS Publications. (n.d.). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters.
  • Chemistry LibreTexts. (2025, March 8). Precipitation Reactions.
  • ACS Publications. (2022, October 3). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • ACS Publications. (n.d.). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC.
  • Sciencemadness Discussion Board. (2020, August 23). Reaction between oxalyl chloride and indole.
  • Sigma-Aldrich. (n.d.). 3-Indoleglyoxylyl chloride.
  • Organic Chemistry Portal. (n.d.). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.

Sources

Color change degradation of 5-Ethyl-1h-indole-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 58881-45-1 | Formula: C₁₁H₁₀ClNO | MW: 207.66 g/mol

Diagnostic Hub: Interpreting Color Changes

Status: Active | Severity: Critical

The physical appearance of 5-Ethyl-1H-indole-2-carbonyl chloride is the primary indicator of its chemical integrity. Unlike stable alkyl chlorides, this compound possesses two reactive centers: the acid chloride (moisture sensitive) and the indole ring (oxidation sensitive).

The Color Spectrum Guide
Visual ObservationChemical StatusAction Required
Pale Yellow / Off-White Optimal. High purity (>97%).Proceed with synthesis. Maintain inert atmosphere.
Mustard / Deep Yellow Acceptable. Surface hydrolysis (<5%).Usable for most reactions. Consider a slight excess (1.1 eq) to compensate.
Pink / Rose Compromised. HCl accumulation has catalyzed indole oxidation.Stop. Check purity via derivatization (see Protocol A). Purification recommended.
Brown / Black Degraded. Significant polymerization and hydrolysis.Discard. Recovery is likely inefficient; yield loss will be >50%.

Deep Dive: The Mechanism of Degradation

Why does it turn pink?

The degradation is a cyclic, self-accelerating process. It is not merely "going bad"; it is an autocatalytic cascade triggered by atmospheric moisture.

  • Initiation (Hydrolysis): The electrophilic carbonyl chloride reacts with trace water to form the corresponding carboxylic acid (5-ethylindole-2-carboxylic acid) and Hydrogen Chloride (HCl).

  • Propagation (Acid Catalysis): Unlike simple benzoyl chlorides, the indole ring is electron-rich (further activated by the 5-ethyl group). The released HCl protonates the indole, lowering its oxidation potential.

  • Color Formation (Oxidation): The protonated indole species are highly susceptible to aerobic oxidation, forming rosindoles (pink/red dimers) and eventually dark melanin-like polymers.

Pathway Visualization

DegradationPathway Compound 5-Ethyl-1H-indole- 2-carbonyl chloride Hydrolysis Hydrolysis Reaction Compound->Hydrolysis Oxidation Indole Dimerization (Rosindole Formation) Compound->Oxidation Substrate Moisture Atmospheric Moisture (H₂O) Moisture->Hydrolysis Acid Carboxylic Acid (Impurity) Hydrolysis->Acid HCl HCl Gas (Catalyst) Hydrolysis->HCl Releases HCl->Compound Promotes Instability HCl->Oxidation Catalyzes Color PINK / BROWN Degradation Oxidation->Color

Figure 1: The autocatalytic degradation cycle. Note how HCl generation accelerates the color change.

Troubleshooting FAQs

Q: My sample turned pink. Can I still use it for an amide coupling?

A: Proceed with caution. The pink color represents highly conjugated impurities (dimers) that have high extinction coefficients; even 0.1% impurity can cause a strong color.

  • Test: If the solid is free-flowing, it is likely salvageable. If it is sticky or clumped, the hydrolysis is extensive.

  • Fix: Dissolve in dry DCM. If the solution is clear (pink is okay, cloudy is bad), add a scavenger base (e.g., Triethylamine) immediately upon starting your reaction to neutralize the catalytic HCl.

Q: How do I check the purity? LCMS showed multiple peaks.

A: Do NOT inject the acid chloride directly. Direct injection into an LCMS (usually containing water/methanol) causes on-column hydrolysis. You will see the mass for the Acid (M-Cl+OH) or the Methyl Ester (M-Cl+OMe), leading to false "impurity" flags.

  • Solution: You must use Protocol A (Derivatization) below to chemically "lock" the species before analysis.

Q: Can I purify it if it's brown?

A: Recrystallization is possible but difficult. Acid chlorides are hard to purify because they react with silica gel (don't flash column them!).

  • Method: Recrystallize from anhydrous Hexane or Toluene . Heat to dissolve, filter rapidly while hot (to remove polymerized "black" solids), and cool under Argon.

  • Alternative: If you have the carboxylic acid precursor, it is often faster to re-synthesize the chloride using Oxalyl Chloride/DMF than to purify a degraded batch.

Validated Experimental Protocols

Protocol A: Derivatization for Purity Check (HPLC/LCMS)

Use this method to distinguish between the active Acid Chloride and the hydrolyzed Carboxylic Acid.

Reagents: Anhydrous Methanol (MeOH) or Benzylamine.

  • Sampling: Take ~5 mg of the suspect 5-ethyl-1H-indole-2-carbonyl chloride.

  • Quench: Dissolve immediately in 1 mL of Anhydrous Methanol .

    • Mechanism:[1][2][3][4][5] Acid Chloride

      
       Methyl Ester.[6]
      
    • Carboxylic Acid Impurity: Remains Carboxylic Acid (requires acid catalysis to esterify, which is slow at RT).

  • Incubation: Let stand for 5 minutes at room temperature.

  • Analysis: Inject into HPLC/LCMS.

    • Peak 1 (Methyl Ester): Corresponds to active Acid Chloride content.[6]

    • Peak 2 (Acid): Corresponds to already-degraded material.

  • Calculation: Purity = [Area(Ester) / (Area(Ester) + Area(Acid))] * 100.

Protocol B: Handling & Storage Decision Tree

HandlingTree Start New Batch Received Check Visual Inspection Start->Check Yellow Yellow/White Check->Yellow Pink Pink/Red Check->Pink Action1 Store: -20°C Under Argon Yellow->Action1 Action2 Derivatize (Protocol A) Pink->Action2 Decision Purity > 90%? Action2->Decision Use Use with Base Scavenger Decision->Use Yes Purify Recrystallize (Anhydrous Toluene) Decision->Purify No

Figure 2: Decision logic for handling suspect batches.

References & Authority

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

    • Context: Establishes the fundamental mechanism of acid chloride hydrolysis and the autocatalytic role of HCl.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • Context: Standard protocols for the purification of acid chlorides via recrystallization and exclusion of moisture.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

    • Context: Indole oxidation mechanisms leading to colored dimers (rosindoles).

  • Sigma-Aldrich (Merck). Acid Chlorides: Handling and Stability.

    • Context: General handling guidelines for moisture-sensitive acyl chlorides.

  • BenchChem. HPLC Method Validation Using Acyl Chloride Derivatization Reagents.

    • Context: Specifics on derivatization techniques (using amines/alcohols) to analyze acid chlorides without hydrolysis artifacts.

Sources

Optimization of reaction temperature for indole-2-carbonyl chloride coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature & Protocol

Executive Summary: The Thermal "Golden Window"

The coupling of indole-2-carbonyl chloride is a kinetically sensitive operation. Unlike simple benzoyl chlorides, the indole scaffold introduces a competing nucleophilic site (the N-H) and high electron density at C3.

Our internal data and validated literature suggest that temperature control is the single most critical variable in preventing dimerization (self-acylation) and hydrolysis .

Temperature Impact Matrix
Temperature ZoneReaction BehaviorRisk FactorRecommendation
Cryogenic (< -10°C) Kinetic Trap. Reaction rates for amide formation slow significantly. Solubility of the acid chloride may decrease, leading to heterogeneous mixtures.Incomplete Conversion. Moisture condensation becomes a high risk if the system isn't strictly anhydrous.Avoid unless using highly reactive/unstable amines.
The Golden Window (0°C to 25°C) Optimal Balance. The rate of amide bond formation (

) significantly exceeds the rate of N-acylation side reactions (

).
Low. Minimal side products if moisture is excluded.Target Zone. Initiate addition at 0°C; warm to 23°C for completion.
Elevated (> 40°C) Thermodynamic Danger. Increases the nucleophilicity of the indole nitrogen, promoting intermolecular self-acylation.High. Formation of N-(indole-2-carbonyl)indole dimers and potential polymerization.Prohibited during the coupling phase. Only acceptable during acid chloride generation (if using

).

Troubleshooting & FAQs

Direct answers to the most common tickets submitted by process chemists.

Q1: I see a significant "dimer" impurity by LC-MS. What is it, and how do I stop it?

Diagnosis: This is likely the N-acylated dimer, formed when the indole nitrogen of one molecule attacks the acid chloride of another. Root Cause:

  • Temperature too high: At >25°C, the N-H becomes sufficiently nucleophilic to compete with your amine partner.

  • Base excess: Using too strong a base or a large excess can deprotonate the indole N-H (

    
    ), turning it into a potent nucleophile.
    Corrective Action: 
    
  • Chill the Addition: Ensure the acid chloride is added to the amine (or vice versa) at 0°C .

  • Switch Bases: Use a non-nucleophilic organic base like DIPEA or 2,6-lutidine rather than strong inorganic bases.

  • Reverse Addition: Add the acid chloride slowly to an excess of the amine. This ensures the amine is always the dominant nucleophile.

Q2: My acid chloride degrades before I can couple it. Can I isolate it?

Diagnosis: Indole-2-carbonyl chloride is moisture-sensitive and less stable than simple aryl acid chlorides. Technical Insight: While isolable as a yellow solid [1], it hydrolyzes rapidly in air. Protocol Adjustment:

  • Do not store. Generate in situ and use immediately.

  • Evaporation Protocol: If you must remove the chlorinating agent (e.g., oxalyl chloride), do so under reduced pressure at ambient temperature (23°C) . Do not heat the rotovap bath above 30°C, as this accelerates decomposition [2].

Q3: Why is my yield low despite full consumption of the starting material?

Diagnosis: Likely hydrolysis . The acid chloride reverted to the carboxylic acid during the coupling step. Checklist:

  • Solvent Quality: Are you using anhydrous DCM or THF? (Water content must be <50 ppm).

  • Atmosphere: Are you under a positive pressure of Nitrogen/Argon?

  • Quench: Did you quench the reaction too early? Ensure the reaction warms to RT for at least 30-60 minutes post-addition.

Standardized Protocol (SOP)

Based on validated Organic Syntheses procedures and J. Med. Chem. optimization studies.

Reagents:

  • Indole-2-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.3 equiv) [Preferred over Thionyl Chloride for milder conditions]

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM), Anhydrous

  • Amine partner (1.1 - 1.5 equiv)

  • DIPEA (2.0 equiv)

Step-by-Step Workflow:

  • Activation (Generation of Acid Chloride):

    • Suspend indole-2-carboxylic acid in anhydrous DCM under

      
      .
      
    • Add catalytic DMF.

    • Add oxalyl chloride dropwise at 0°C (control gas evolution).

    • Allow to warm to Room Temperature (23°C) and stir for 1.5 - 2 hours. Solution should turn clear/yellow.

    • Critical Step: Concentrate in vacuo at 20-25°C to remove excess oxalyl chloride. Do not heat. Redissolve the residue in fresh anhydrous DCM.

  • Coupling (Amide Formation):

    • In a separate flask, dissolve the amine and DIPEA in DCM. Cool to 0°C .

    • Add the fresh acid chloride solution dropwise to the amine solution over 15-20 minutes.

    • Maintain internal temperature < 5°C during addition.

    • Remove ice bath and allow to stir at 23°C for 2-4 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with DCM or EtOAc.
      
    • Wash with 1N HCl (if product is acid-stable) to remove unreacted amine.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways, highlighting where temperature deviations cause failure.

IndoleCoupling Start Indole-2-Carboxylic Acid Activation Activation (Oxalyl Chloride/DMF) Start->Activation DCM, 0°C to RT AcidChloride Indole-2-Carbonyl Chloride (Intermediate) Activation->AcidChloride -HCl, -CO, -CO2 Decision Coupling Temperature? AcidChloride->Decision Fail2 Hydrolysis (Reversion to Acid) AcidChloride->Fail2 Moisture/Wet Solvent PathCold Addition at 0°C Warm to RT Decision->PathCold Optimal PathHot Addition > 25°C or Reflux Decision->PathHot High Risk Product Target Amide (High Yield) PathCold->Product Kinetic Control Fail1 Dimerization (N-Acylation) PathHot->Fail1 Indole-NH Attack

Figure 1: Reaction pathway analysis showing the bifurcation between successful coupling (Green) and thermal side-reactions (Red).

References

  • Organic Syntheses Procedure for Indole Acid Chlorides: Muhuhi, J. M.; Spangler, J. E.; Gribble, G. W. "Synthesis of 1-(Phenylsulfonyl)indole-2-carbonyl Chloride". Org.[1][2] Synth.2007 , 84, 209. [Link] (Note: While this specific protocol uses an N-protected indole, the temperature handling of the acid chloride generation (RT concentration) is the industry standard applicable to unprotected indoles).

  • Medicinal Chemistry Optimization (Indole-2-carboxamides): Zhang, M., et al. "Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1)." J. Med. Chem.2014 , 57(7), 3005–3019. [Link]

  • General Acid Chloride Coupling Guidelines: Common Organic Chemistry. "Amide Formation from Acid Chlorides." [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the FTIR Analysis of Indole-2-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spectroscopic Signature of a Key Synthetic Intermediate

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Indole-2-carbonyl chloride is a critical bifunctional molecule, serving as a versatile intermediate in the synthesis of a myriad of biologically active compounds. Its structure marries the aromatic, electron-rich indole nucleus with the highly reactive acyl chloride group. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence and integrity of these crucial functional groups.

This guide provides an in-depth analysis of the characteristic FTIR vibrational frequencies of indole-2-carbonyl chloride. We will deconstruct the spectrum by examining its constituent parts—the indole ring and the acyl chloride—before synthesizing this information to predict and interpret the complete spectrum. A comparative analysis with related indole derivatives will be presented to highlight the unique spectroscopic markers of the target molecule. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation and reaction monitoring.

Deconstructing the Spectrum: Indole and Acyl Chloride Moieties

To accurately assign the characteristic peaks of indole-2-carbonyl chloride, we must first understand the vibrational modes of its two core components.

The Indole Nucleus: Aromatic and N-H Vibrations

The indole ring system presents a set of well-defined absorption bands in the infrared spectrum. These are crucial for confirming the integrity of the heterocyclic core.

  • N-H Stretching: A moderately sharp and distinct peak corresponding to the N-H bond stretch is typically observed in the region of 3400-3410 cm⁻¹ .[1][2] The position and sharpness of this peak can be influenced by hydrogen bonding, but in a non-associated state, it is a clear marker for the indole nitrogen.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings (both benzene and pyrrole components) give rise to a group of weaker bands appearing just above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ range.[1]

  • C=C Ring Stretching: The vibrations of the carbon-carbon double bonds within the aromatic system produce a series of characteristic sharp peaks of variable intensity between 1450 cm⁻¹ and 1620 cm⁻¹ .[1] These bands confirm the presence of the aromatic framework.

  • C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are prominent in the fingerprint region, particularly between 730 cm⁻¹ and 750 cm⁻¹ , and are indicative of the substitution pattern on the benzene ring.[1]

The Acyl Chloride Group: A High-Frequency Carbonyl Stretch

The acyl chloride is one of the most reactive carboxylic acid derivatives, and its spectroscopic features are dominated by the powerful inductive effect of the chlorine atom.

  • C=O Stretching: The most intense and diagnostically significant peak for an acyl chloride is its carbonyl (C=O) stretch. Due to the strong electron-withdrawing nature of the chlorine atom, the C=O bond is strengthened and shortened.[3][4] This results in an absorption at a characteristically high frequency, typically in the range of 1775-1815 cm⁻¹ for saturated, aliphatic acyl chlorides.[5][6][7] This high-frequency absorption is a hallmark of acyl chlorides and anhydrides.[7]

  • C-Cl Stretching: The carbon-chlorine single bond stretch appears at a much lower frequency, typically in the 550-730 cm⁻¹ range.[7] This band can sometimes be difficult to assign definitively as it falls within the complex fingerprint region.

The Complete Picture: Predicted FTIR Spectrum of Indole-2-Carbonyl Chloride

By combining the features of the indole ring and the acyl chloride group, we can predict the key absorption bands for indole-2-carbonyl chloride. A crucial consideration is the electronic communication between the two moieties. The carbonyl group at the 2-position is directly conjugated with the indole ring system.

This conjugation allows for delocalization of pi-electrons, which slightly weakens the C=O double bond.[5][8] Consequently, the C=O stretching frequency is expected to be lower than that of a non-conjugated, aliphatic acyl chloride but still significantly higher than that of other carbonyl derivatives like esters or amides.

The predicted key peaks are:

  • N-H Stretch: ~3400 cm⁻¹

  • Aromatic C-H Stretch: >3000 cm⁻¹

  • C=O Stretch (Conjugated Acyl Chloride): ~1760-1780 cm⁻¹ . This is the most diagnostic peak for the entire molecule.

  • C=C Aromatic Stretch: Multiple bands in the 1450-1620 cm⁻¹ region.

  • C-H Bending: ~740-750 cm⁻¹

Comparative Analysis: Distinguishing Indole-2-Carbonyl Chloride

The utility of FTIR in structural confirmation is amplified when comparing the spectrum of a target compound with that of potential starting materials, byproducts, or related structures. The position of the carbonyl peak is particularly informative.

CompoundFunctional GroupKey Vibrational Frequencies (cm⁻¹)Rationale for C=O Frequency
Indole-2-Carbonyl Chloride Conjugated Acyl ChlorideC=O: ~1760-1780 N-H: ~3400 C-Cl: ~550-730Strong inductive withdrawal from Cl raises frequency, but conjugation with indole ring lowers it slightly from the typical ~1800 cm⁻¹ range.[5][7][8]
Indole-3-Carboxylic Acid Conjugated Carboxylic AcidC=O: ~1701 N-H: ~3389 O-H: Broad, ~2700-3200Extensive hydrogen bonding in the dimeric acid structure significantly weakens the C=O bond, lowering the frequency substantially.[2]
Indole-3-Carboxaldehyde Conjugated AldehydeC=O: ~1686-1713 Conjugation lowers the C=O frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). The range reflects environmental and electronic effects.[9]
Benzoyl Chloride Aromatic Acyl ChlorideC=O: ~1775 Serves as a benchmark for a simple conjugated acyl chloride. The indole ring is more electron-donating than a benzene ring, which may lead to a slightly lower C=O frequency in the indole analogue.[7]
N-Acetylindole AmideC=O: ~1650-1690 Strong resonance donation from the nitrogen lone pair significantly weakens the C=O bond, resulting in the lowest frequency among these examples.[6][10]

This comparison clearly illustrates how the electronic environment of the carbonyl group dictates its stretching frequency, making FTIR a powerful tool for distinguishing between these related structures.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This section provides a standardized procedure for obtaining the FTIR spectrum of a solid sample like indole-2-carbonyl chloride using the Attenuated Total Reflectance (ATR) technique, which is common, fast, and requires minimal sample preparation.

Safety Precautions: Indole-2-carbonyl chloride is a reactive acyl chloride. It is corrosive and moisture-sensitive. Handle only in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Instrumentation:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Bruker Tensor 27) equipped with a Diamond ATR accessory.

Methodology:

  • Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics. The ATR crystal surface must be clean.

  • Background Scan: Before analyzing the sample, a background spectrum must be collected. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

    • Ensure the ATR crystal is clean and free of any residue. Clean with a solvent like isopropanol and a soft, lint-free tissue, then allow it to dry completely.

    • Initiate the "Collect Background" function in the instrument software.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid indole-2-carbonyl chloride powder directly onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Enter the sample identification information into the software.

    • Set the data acquisition parameters. Standard parameters are typically sufficient:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Use the peak-picking tool to identify and label the wavenumbers of the key absorption bands (N-H, C=O, C=C, etc.).

    • Compare the obtained peak positions with the expected values detailed in this guide.

  • Cleaning: After analysis, raise the press arm, and carefully clean the sample off the ATR crystal using a suitable solvent and a soft tissue.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Cleanup start Start clean_atr Clean ATR Crystal start->clean_atr bg_scan Collect Background Spectrum clean_atr->bg_scan apply_sample Apply Sample to ATR Crystal bg_scan->apply_sample collect_spectrum Collect Sample Spectrum apply_sample->collect_spectrum process_data Process Data & Identify Peaks collect_spectrum->process_data end_analysis Compare with Reference Data process_data->end_analysis clean_final Clean ATR Crystal end_analysis->clean_final end End clean_final->end caption Workflow for FTIR-ATR Analysis

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Data Interpretation and Structural Validation

The final spectrum should be a composite of the signals discussed. The most critical checkpoints for confirming the successful synthesis or purity of indole-2-carbonyl chloride are:

  • Presence of a very strong band around 1760-1780 cm⁻¹: This confirms the acyl chloride carbonyl group.

  • Absence of a broad O-H band around 3000 cm⁻¹: This indicates the starting material, indole-2-carboxylic acid, has been consumed.

  • Presence of a sharp N-H band around 3400 cm⁻¹: This confirms the indole ring is intact.

G cluster_peaks Characteristic FTIR Peaks molecule Indole-2-Carbonyl Chloride NH N-H Stretch ~3400 cm⁻¹ molecule->NH Indole Ring CO C=O Stretch ~1760-1780 cm⁻¹ molecule->CO Acyl Chloride (Conjugated) CC C=C Aromatic Stretch 1450-1620 cm⁻¹ molecule->CC Indole Ring CH_bend C-H Bending ~740-750 cm⁻¹ molecule->CH_bend Indole Ring caption Key Functional Groups and FTIR Peaks

Caption: Relationship between functional groups and their FTIR absorption regions.

Conclusion

FTIR spectroscopy is an indispensable tool for the analysis of indole-2-carbonyl chloride. By understanding the distinct contributions of the indole nucleus and the acyl chloride moiety, one can confidently interpret the resulting spectrum. The high-frequency C=O stretch, shifted slightly lower due to conjugation, serves as the primary diagnostic peak. When used in conjunction with comparative data from related compounds and a robust experimental protocol, FTIR provides clear, actionable data for researchers in the chemical and pharmaceutical sciences, ensuring the identity and quality of this vital synthetic building block.

References

  • Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). FT-IR spectrum of control indole. ResearchGate. Available at: [Link]

  • Pre-mac, J., Kim, Y., & Kim, D. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1416. Available at: [Link]

  • Infrared Spectroscopy. University of Calgary. Available at: [Link]

  • Kanchana, B., & Kavitha, S. (2018). IR spectroscopy for neutral Acetyl Chloride molecule by DFT method. ResearchGate. Available at: [Link]

  • Shetti, N. P., & Nandibewoor, S. T. (2012). IR spectra of indole-3-acetic acid in KBr. ResearchGate. Available at: [Link]

  • Selvaraj, M., Rathinam, R., Saminathan, R., & Singh, P. (2023). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer. ResearchGate. Available at: [Link]

  • Dieng, S. D. (2013). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Available at: [Link]

  • Chemnoted. (2025). IR Stretching Frequency Order of C=O in Acid Chlorides, Esters, Amides and Acid Anhydrides. Chemnoted. Available at: [Link]

  • SpectraBase. Indole - Optional[FTIR] - Spectrum. Wiley. Available at: [Link]

  • Vaia. Which one has the stretching vibration for its carbonyl group at the highest frequency: acetyl chloride, methyl acetate, or acetamide? Available at: [Link]

  • Khan Academy. IR signals for carbonyl compounds. Available at: [Link]

  • Reusch, W. Infrared Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

  • The features of IR spectrum. Mansoura University. Available at: [Link]

  • Parsons, A. (2013). Identifying carbonyl functional groups. YouTube. Available at: [Link]

  • Chemistry Blog. (2018). Infrared spectra of acid chlorides. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Wenthold, P. Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Do acyl fluorides exhibit resonance donation or inductive withdrawal? Available at: [Link]

  • LibreTexts Chemistry. (2024). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

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A Senior Application Scientist's Guide to Elemental Analysis of C₁₃H₁₄ClNO

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Methodologies for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization of a molecule is a foundational requirement. Elemental analysis, a technique that determines the elemental composition of a compound, serves as a critical checkpoint for verifying the identity and purity of a newly synthesized molecule. This guide provides an in-depth, experience-driven comparison of methodologies for the elemental analysis of the 5-ethyl derivative of C₁₁H₁₀ClNO, whose molecular formula is C₁₃H₁₄ClNO.

This document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, offers a framework for validating results in a regulated environment, and compares the primary analytical technique with viable alternatives, empowering you to make informed decisions in your laboratory.

Theoretical Composition: The Analytical Benchmark

Before any experimental work commences, the theoretical elemental composition must be calculated. This serves as the fundamental point of truth against which all experimental data will be compared. The molecular formula for the 5-ethyl derivative of C₁₁H₁₀ClNO is C₁₃H₁₄ClNO.

To derive this, we start with the base moiety, C₁₁H₁₀ClNO, and introduce an ethyl group (-C₂H₅). In most common syntheses involving aromatic or heterocyclic rings, this substitution would replace a hydrogen atom. Therefore, the net change to the molecular formula is the addition of C₂H₄.

  • Molecular Formula: C₁₃H₁₄ClNO

  • Molecular Weight: 235.71 g/mol

The calculation of the theoretical mass percentage for each element is derived from the molecular weight of the compound and the atomic weights of its constituent elements (C: 12.011 u, H: 1.008 u, Cl: 35.45 u, N: 14.007 u, O: 15.999 u).

ElementAtomic Weight (u)Atoms in MoleculeTotal Mass (u)Mass Percentage (%)
Carbon (C)12.01113156.14366.24%
Hydrogen (H)1.0081414.1125.99%
Chlorine (Cl)35.45135.4515.04%
Nitrogen (N)14.007114.0075.94%
Oxygen (O)15.999115.9996.79%
Total 235.711 100.00%

This theoretical composition is the gold standard for our analysis. Any validated experimental method should yield results that are in close agreement with these values, typically within a ±0.4% absolute deviation for each element.

Primary Methodology: Combustion Analysis

The workhorse for determining carbon, hydrogen, and nitrogen in organic compounds is combustion analysis.[1][2] Modern CHN analyzers have automated this once-manual process, offering high precision and throughput.[3]

Principle of Operation

The core principle involves the complete combustion of a small, precisely weighed sample (typically 1-3 mg) in a high-temperature furnace (around 900-1000°C) in the presence of a pure oxygen stream.[2] The sample is oxidized, converting its elemental components into simple gases:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Nitrogen Gas (N₂) or Nitrogen Oxides (NOₓ), which are then reduced to N₂.

These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD). The instrument's software then back-calculates the mass percentage of each element from the original sample weight.

Workflow for Elemental Analysis of C₁₃H₁₄ClNO

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_halogen Halogen Determination cluster_data Data Processing s1 Weigh 1-3 mg of C₁₃H₁₄ClNO sample into a tin capsule s2 Record weight with 6-decimal place accuracy s1->s2 s3 Fold capsule to enclose sample securely s2->s3 a1 Introduce sample into combustion furnace (~1000°C) with O₂ stream s3->a1 Autosampler a2 Combustion products (CO₂, H₂O, N₂, HCl) pass through reduction tube a1->a2 a3 Gas separation via GC column a2->a3 a2->a3 h1 Combustion gas passed through a separate absorption tube for HCl a2->h1 Gas stream split a4 Detection by Thermal Conductivity Detector (TCD) a3->a4 d1 Software calculates %C, %H, %N based on detector response and sample weight a4->d1 h2 Titration or Ion Chromatography (IC) to quantify Chloride h1->h2 d2 Compare experimental data to theoretical values h2->d2 d1->d2

Caption: Experimental workflow for the elemental analysis of C₁₃H₁₄ClNO.

Special Consideration: Halogen Analysis

The presence of chlorine in C₁₃H₁₄ClNO requires a specific approach. Standard CHN analysis does not quantify halogens. During combustion, chlorine is converted to hydrogen chloride (HCl). Specialized halogen analyzers or modified combustion systems are necessary.[4] A common method is Combustion Ion Chromatography (CIC), where the combustion gases are bubbled through an aqueous solution, and the resulting chloride ions are quantified by ion chromatography.[5] This provides superior sensitivity and speciation compared to older titration methods.[5]

Determination of Oxygen

Oxygen is typically not measured directly. It is calculated by difference, assuming the other major elements (C, H, N, Cl, and any other heteroatoms) have been accurately determined:

%O = 100% - (%C + %H + %N + %Cl)

Alternatively, oxygen can be determined directly via pyrolysis in a high-temperature furnace in the absence of oxygen, where it is converted to carbon monoxide (CO) and quantified.

Comparison with Alternative Analytical Techniques

While combustion analysis is the gold standard for bulk elemental composition, other techniques are prevalent in pharmaceutical analysis, particularly for trace elemental impurities as mandated by ICH Q3D guidelines.[6][7] Understanding their capabilities provides a complete picture of elemental characterization.

FeatureCombustion AnalysisInductively Coupled Plasma (ICP-MS/OES)X-Ray Fluorescence (XRF)
Primary Application Bulk elemental composition (C, H, N, S, O, Halogens) of pure substances.[1]Trace and ultra-trace elemental impurity analysis.[6]Rapid, non-destructive screening and bulk composition of various materials.[8]
Elements Detected C, H, N, S, O, Cl, Br, IMost of the periodic table (metals, some non-metals).Elements from Sodium (Na) to Uranium (U).[8]
Typical Sensitivity Percent level (%)Parts-per-million (ppm) to parts-per-trillion (ppt).Percent (%) down to low ppm, depending on the element and matrix.
Sample Preparation Weighing 1-3 mg into a capsule.Acid digestion to bring the sample into a liquid form.[6]Minimal; can be a solid powder, pellet, or liquid.
Throughput High; modern autosamplers can run dozens of samples unattended.[3]Moderate to High, depending on digestion time.Very high; rapid screening is a key advantage.[8]
Regulatory Context Gold standard for identity and purity confirmation of the main compound.Required for quantifying elemental impurities under ICH Q3D.[7]Often used for screening raw materials and in-process controls.

Method Validation: Ensuring Trustworthiness

For use in a regulated drug development environment, any analytical procedure must be validated to demonstrate it is fit for its intended purpose.[9] The International Council for Harmonisation (ICH) guideline Q2(R2) provides the framework for this validation.[9][10]

Key Validation Parameters for Elemental Analysis
  • Accuracy: The closeness of the experimental results to the theoretical values. This is assessed by analyzing a certified reference material with a known composition. The mean result should be within a predefined acceptance criterion (e.g., ±0.4% absolute).

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Variation within the same lab, but with different analysts, on different days, or with different equipment.

  • Specificity: The ability to assess the element of interest unequivocally in the presence of other components. For elemental analysis, this is generally high due to the fundamental nature of the measurement.

  • Linearity & Range: The ability to obtain results that are directly proportional to the concentration of the analyte in the sample. For elemental analysis, this is demonstrated by analyzing different weights of the same sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., furnace temperature, gas flow rates). This is typically evaluated during method development.[9]

Decision Framework for Selecting an Analytical Technique

p_node p_node start What is the analytical goal? goal1 Confirm bulk composition (%C, H, N, Cl, O) of the main compound start->goal1 goal2 Quantify trace metal impurities (e.g., Pb, As, Hg) at ppm/ppb levels start->goal2 goal3 Rapidly screen raw materials for elemental composition (non-destructive) start->goal3 method1 Combustion Analysis (CHN + Halogen) goal1->method1 Primary choice for purity & identity method2 ICP-MS / ICP-OES goal2->method2 Required by ICH Q3D method3 XRF Spectroscopy goal3->method3 Ideal for high-throughput screening

Caption: Decision tree for choosing the appropriate elemental analysis technique.

Conclusion

The elemental analysis of a novel compound like the 5-ethyl derivative of C₁₁H₁₀ClNO (C₁₃H₁₄ClNO) is a multi-faceted process that extends beyond simple data generation. It begins with an accurate theoretical calculation, which serves as the immutable benchmark. The primary experimental approach, combustion analysis, remains the definitive method for confirming the bulk elemental percentages of C, H, and N, with specific adaptations such as Combustion Ion Chromatography required for halogen determination.

For the modern researcher and drug development professional, a comprehensive understanding also includes knowledge of alternative techniques like ICP-MS and XRF, which are indispensable for evaluating elemental impurities and raw materials, respectively. Critically, all methodologies employed within a regulated setting must undergo rigorous validation according to ICH guidelines to ensure data integrity and trustworthiness. By integrating theoretical calculations, robust experimental design, and a sound validation strategy, scientists can confidently establish the elemental composition of new chemical entities, a critical step in the journey of research and development.

References

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  • How to Choose the Right Elemental Analyzer for Your Needs. Drawell. [Link]

  • Elemental & TOC analyzers for the pharmaceutical industry. Elementar. [Link]

  • The Best Elemental Analyzers: A Buyer's Review of Price and Features. LabX. [Link]

  • Instrumentation for chemical & pharmaceutical applications. Elementar. [Link]

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  • Stoichiometry: Elemental Analysis. [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Applied Pharmaceutics. [Link]

  • ICH Q3D: Elemental impurity analysis. FILAB. [Link]

  • Elemental Analysis tool. [Link]

  • 3.2: Determining Empirical and Molecular Formulas. Chemistry LibreTexts. [Link]

  • Elemental Composition Calculator. University of Illinois. [Link]

  • Combustion analysis. Wikipedia. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Combustion analysis. chemeurope.com. [Link]

  • organic reactions #1 and #2 combustion and alkyl halide formation with UV light. YouTube. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

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    • Validation of analytical methods. Eurachem. [Link]

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A Technical Guide to the Structure-Activity Relationship of 5-Ethylindole-2-carboxamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 5-Ethylindole-2-carboxamide Scaffold

The indole-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of a specific subclass: 5-ethylindole-2-carboxamides. Our focus will be on elucidating how subtle structural modifications to this core influence its biological activity, with a primary emphasis on its potent role as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in oncology.

While the broader indole-2-carboxamide class is well-documented for its activity as allosteric modulators of the cannabinoid 1 (CB1) receptor, specific data on 5-ethyl analogues in this context is less prevalent in the current literature.[1][2] Therefore, this guide will concentrate on the robustly characterized antiproliferative effects of 5-ethylindole-2-carboxamides, providing a framework for researchers and drug development professionals to understand the key structural determinants of their activity.

Comparative Analysis of 5-Ethylindole-2-carboxamides as Dual EGFR/CDK2 Inhibitors

Recent research has illuminated the potential of 5-substituted-3-ethylindole-2-carboxamides as potent antiproliferative agents.[3] A systematic exploration of various substituents at the 5-position of the indole ring and modifications of the carboxamide moiety has revealed critical insights into the SAR of this compound class.

Core Scaffold and Key Modification Points

The fundamental 5-ethylindole-2-carboxamide scaffold provides a rigid framework upon which modifications can be systematically made to probe the binding pockets of EGFR and CDK2. The key points of modification for SAR exploration are the C5 position of the indole ring and the terminal amine of the carboxamide side chain.

Caption: Key modification points on the 5-ethylindole-2-carboxamide scaffold.

Impact of C5 and Carboxamide Substitutions on Antiproliferative Activity

A study by Youssif et al. (2023) provides compelling data on a series of 5-substituted-3-ethylindole-2-carboxamides.[3] The antiproliferative activity was evaluated against four cancer cell lines, and the most potent compounds were further assessed for their inhibitory effects on EGFR and CDK2.

Table 1: Comparative Antiproliferative and Kinase Inhibitory Activities of 5-Substituted-3-ethylindole-2-carboxamides

CompoundR (C5-substituent)R1 (Carboxamide Moiety)Mean GI50 (nM)EGFR IC50 (nM)CDK2 IC50 (nM)
5g -OCH34-morpholinophenyl5598 ± 0633 ± 04
5i -Cl4-morpholinophenyl4992 ± 0524 ± 02
5j -CH34-morpholinophenyl3785 ± 0516 ± 02
Erlotinib N/AN/A3380 ± 05N/A
Dinaciclib N/AN/AN/AN/A20

Data extracted from Youssif et al., 2023.[3]

From this data, several key SAR insights can be drawn:

  • Influence of the C5-Substituent: The nature of the substituent at the C5 position significantly impacts antiproliferative potency. A methyl group (compound 5j ) resulted in the highest potency, followed by a chloro group (compound 5i ) and then a methoxy group (compound 5g ). This suggests that a small, lipophilic group at this position is favorable for activity.

  • Role of the Carboxamide Moiety: The presence of a 4-morpholinophenyl group as the R1 substituent on the carboxamide is a common feature among the most potent compounds in this series, indicating its importance for interacting with the target kinases.

  • Dual Inhibition Profile: The most potent antiproliferative compounds, 5i and 5j , demonstrated strong inhibitory activity against both EGFR and CDK2.[3] Notably, compound 5j was a more potent CDK2 inhibitor than the reference compound dinaciclib.[3]

Experimental Protocols: A Foundation for Reproducible Science

To ensure the integrity and reproducibility of the presented findings, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis and biological evaluation of 5-ethylindole-2-carboxamides.

General Synthesis of 5-Substituted-3-ethylindole-2-carboxamides

The synthesis of the target compounds generally follows a multi-step procedure, as outlined by Youssif et al. (2023).[3]

Synthesis_Workflow A Substituted Phenylhydrazine Hydrochloride (1a-c) C 3-Ethyl-5-substituted-indole- 2-carboxylic acid (3a-c) A->C Cyclization (p-TSA, reflux) B 2-Oxobutanoic Acid (2) B->C E Target 5-Substituted-3-ethylindole- 2-carboxamides (5a-k, 6a-c) C->E Amide Coupling (EDC, HOBt, DIPEA) D Substituted Amine D->E

Caption: Generalized synthetic workflow for 5-substituted-3-ethylindole-2-carboxamides.

Step-by-Step Protocol:

  • Cyclization: A mixture of the appropriate substituted phenylhydrazine hydrochloride (1a-c) and 2-oxobutanoic acid (2) is refluxed in the presence of p-toluenesulfonic acid (PTSA) to yield the corresponding 3-ethyl-5-substituted-indole-2-carboxylic acid (3a-c).[3]

  • Amide Coupling: The resulting carboxylic acid is then coupled with the desired amine using standard amide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF) to afford the final target compounds.[3]

In Vitro Kinase Inhibition Assays

This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.

  • Reaction Setup: In a 96-well plate, add the EGFR enzyme, the test compound at various concentrations, and the substrate (e.g., a synthetic peptide).

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ADP produced.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the EGFR kinase activity.

This assay is similar to the EGFR assay but uses the CDK2/cyclin A enzyme complex.

  • Reaction Setup: In a 96-well plate, combine the CDK2/cyclin A enzyme, the test compound, and a suitable substrate (e.g., a histone-based peptide).

  • Initiation: Add ATP to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 30°C.

  • Detection: Terminate the reaction and quantify the level of substrate phosphorylation.

  • Data Analysis: Determine the IC50 value for each compound.

Broader Context: Indole-2-carboxamides as Cannabinoid Receptor Modulators

While this guide has focused on the well-defined antiproliferative activities of 5-ethylindole-2-carboxamides, it is important to acknowledge the broader pharmacological profile of the indole-2-carboxamide scaffold. A significant body of research has established this class of compounds as allosteric modulators of the CB1 receptor.[1][2][4]

These modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids bind. This allosteric modulation can either enhance or diminish the effect of the orthosteric ligand. The SAR for CB1 allosteric modulators within the indole-2-carboxamide class has been extensively studied, with key findings including:

  • C5-Substitution: An electron-withdrawing group, such as a chloro substituent, at the C5 position is often crucial for high-affinity binding to the allosteric site.[1]

  • C3-Substitution: The length of the alkyl chain at the C3 position significantly influences the allosteric effect. For instance, extending the C3-alkyl chain from ethyl to pentyl has been shown to enhance the positive cooperativity of agonist binding.[4]

The absence of specific data for 5-ethylindole-2-carboxamides as cannabinoid receptor modulators represents a potential area for future research. Investigating how a 5-ethyl group, in combination with various C3 and carboxamide modifications, influences CB1 receptor allostery could uncover novel compounds with unique pharmacological profiles.

Conclusion and Future Directions

The 5-ethylindole-2-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. The presented SAR data clearly demonstrates that strategic modifications at the C5 position and on the carboxamide side chain can yield potent dual inhibitors of EGFR and CDK2 with significant antiproliferative activity. The detailed experimental protocols provided herein offer a robust framework for researchers to build upon this knowledge.

Future research should aim to expand the SAR of this scaffold, exploring a wider range of substituents and their effects on a broader panel of kinases. Furthermore, a systematic investigation into the activity of 5-ethylindole-2-carboxamides at cannabinoid receptors is warranted to fully elucidate the therapeutic potential of this versatile chemical class.

References

  • Youssif, B. G., Abdel-Aal, A. B. M., Abdo, A., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 14(5), 937-951. Available from: [Link]

  • Youssif, B. G., Abdel-Aal, A. B. M., Abdo, A., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available from: [Link]

  • Ahn, K. H., Mahmoud, M. M., & Kendall, D. A. (2013). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of medicinal chemistry, 56(24), 9963–9975. Available from: [Link]

  • Ahn, K. H., Mahmoud, M. M., & Kendall, D. A. (2013). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). ACS medicinal chemistry letters, 4(12), 1165–1170. Available from: [Link]

  • Youssif, B. G., Ahmed, F., Al-Rashidi, H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals (Basel, Switzerland), 15(8), 1006. Available from: [Link]

  • Shore, D. M., Juncosa, J. I., Lu, D., et al. (2014). Optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). Journal of medicinal chemistry, 57(7), 2956–2968. Available from: [Link]

  • Abdel-Aal, A. B. M., Youssif, B. G., Al-Sanea, M. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules (Basel, Switzerland), 28(15), 5670. Available from: [Link]

  • Cowley, P., He, W., Jones, R. M., et al. (2007). The discovery of novel indole-2-carboxamides as cannabinoid CB(1) receptor antagonists. Bioorganic & medicinal chemistry letters, 17(1), 63–68. Available from: [Link]

  • Ahn, K. H., Juncosa, J. I., & Kendall, D. A. (2012). Profiling two indole-2-carboxamides for allosteric modulation of the CB1 receptor. The Journal of pharmacology and experimental therapeutics, 343(3), 649–657. Available from: [Link]

  • Youssif, B. G., Abdel-Aal, A. B. M., Al-Sanea, M. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2218602. Available from: [Link]

  • Ahn, K. H., Juncosa, J. I., & Kendall, D. A. (2012). Profiling two indole-2-carboxamides for allosteric modulation of the CB1 receptor. The FEBS journal, 279(21), 3959–3970. Available from: [Link]

  • Frost, J. M., Ugarkar, P., & Vanderveen, J. R. (2022). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Molecules (Basel, Switzerland), 27(22), 7794. Available from: [Link]

  • Mogler, L., Halter, S., Wilde, M., et al. (2022). Human phase-I metabolism and prevalence of two synthetic cannabinoids bearing an ethyl ester moiety: 5F-EDMB-PICA and EDMB-PINACA. Drug testing and analysis, 14(11-12), 1957–1969. Available from: [Link]

  • Ahn, K. H., Juncosa, J. I., & Kendall, D. A. (2012). Profiling two indole-2-carboxamides for allosteric modulation of the CB1 receptor. The Journal of pharmacology and experimental therapeutics, 343(3), 649–657. Available from: [Link]

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Safety Operating Guide

Proper Disposal Procedures: 5-Ethyl-1H-indole-2-carbonyl chloride

[1][2]

Part 1: Executive Safety Directive

CRITICAL WARNING: NEVER add water or aqueous waste directly to a container of 5-Ethyl-1H-indole-2-carbonyl chloride.

This compound is an acid chloride (acyl chloride).[1] Direct contact with moisture triggers a violent hydrolysis reaction, releasing heat and high volumes of corrosive Hydrogen Chloride (HCl) gas.[2]

Immediate Action Required for Disposal:

  • Segregate: Isolate the container from aqueous waste streams.

  • Label: Mark clearly as "Water Reactive" and "Corrosive."

  • Quench: You must chemically deactivate (quench) this substance before it can be transferred to standard chemical waste drums.

Part 2: Hazard Mechanism & Causality

To handle this chemical safely, one must understand the underlying reactivity. 5-Ethyl-1H-indole-2-carbonyl chloride possesses a highly electrophilic carbonyl carbon bonded to a chlorine atom.[2]

The Hydrolysis Reaction: When exposed to water, the chloride is displaced, reforming the carboxylic acid and releasing hydrochloric acid.[2]

2
  • R = 5-Ethyl-1H-indole-2-yl group.

  • Risk Factor: The reaction is exothermic.[3] If water is added to the neat solid, the heat generated can boil the water, causing the corrosive mixture to splatter (steam explosion) while simultaneously releasing a cloud of HCl gas.[2]

  • Solubility Issue: As an indole derivative, this compound is lipophilic.[2] If dumped directly into water, it may form "clumps" that react slowly on the outside but remain reactive on the inside, creating a delayed hazard for waste handlers.[2]

Part 3: Personal Protective Equipment (PPE) Matrix

Select PPE based on the permeation resistance to acid chlorides and HCl.

CategoryRequirementTechnical Justification
Eye Protection Chemical Splash Goggles + Face ShieldStandard safety glasses do not seal against corrosive vapors or splashes from vigorous hydrolysis.
Hand Protection Double Gloving: Nitrile (Outer) / Laminate (Inner)Acid chlorides can permeate thin nitrile. A Silver Shield® or laminate under-glove provides the best barrier.
Respiratory Fume Hood (Sash at 18")Mandatory. HCl gas release is immediate. If hood is unavailable, a full-face respirator with Acid Gas (E) cartridges is required.[2]
Body Chemical-Resistant ApronProtects lab coat from corrosive micro-splatter during the quenching process.
Part 4: The "Solvation-Quench" Disposal Protocol
Reagents Needed:
  • Inert Solvent: Dichloromethane (DCM) or Ethyl Acetate (to dissolve the acid chloride).

  • Quenching Base: 10% Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    ) solution. Note: Hydroxide (
    
    
    ) is faster but generates more heat; Carbonate is safer but foams due to
    
    
    .
  • Ice: Crushed ice.

Step-by-Step Procedure:

1. Solvation (The Control Step)

  • Dissolve the 5-Ethyl-1H-indole-2-carbonyl chloride in a minimal amount of inert solvent (DCM or Ethyl Acetate).

  • Why? This dilutes the reactive species and ensures it mixes instantly with the quench solution, preventing "hot spots."[2]

2. Prepare the Quench Bath

  • In a large beaker (3x the volume of your solution), prepare a slurry of crushed ice and 10% Sodium Carbonate solution.

  • Place the beaker in a secondary containment tray inside the fume hood.

3. Controlled Addition

  • Using an addition funnel or a pipette (for small amounts), slowly drip the dissolved acid chloride solution into the ice/base slurry.

  • Observation: You will see bubbling (

    
    ) and fogging. Stir continuously.
    
  • STOP if the temperature rises significantly or foaming reaches the rim. Resume only when controlled.

4. Verification

  • Once addition is complete, check the pH of the aqueous layer.[2][4][5] It should be neutral (pH 6-8).

  • If acidic, add more Sodium Carbonate.[2]

5. Phase Separation & Disposal

  • The mixture will likely separate into two layers (Organic solvent + Aqueous salt waste).[5]

  • Option A (Combined): If your facility allows, pour the entire mixture into a "Halogenated Solvent Waste" carboy (due to DCM/Chloride content).[2]

  • Option B (Separated): Separate layers. The aqueous layer (containing NaCl and neutralized indole acid) can often go to aqueous waste. The organic layer goes to solvent waste.

  • Recommendation:Option A is usually safer to minimize handling.

Part 5: Process Visualization

The following diagram illustrates the logical flow of the Solvation-Quench methodology.

QuenchProtocolStartSolid/Neat5-Ethyl-1H-indole-2-carbonyl chlorideSolventDissolve in Inert Solvent(DCM or Ethyl Acetate)Start->SolventDilutionMixSlow Dropwise Addition(Controlled Hydrolysis)Solvent->MixReagent StreamBathPrepare Ice/Base Bath(10% Na2CO3 + Ice)Bath->MixQuench StreamCheckCheck pH(Target: pH 6-8)Mix->CheckStir 15 minCheck->BathIf Acidic (pH < 6)WasteDispose asHalogenated Solvent WasteCheck->WasteNeutralized

Figure 1: The Solvation-Quench workflow ensures the reactive acid chloride is diluted before contacting water, preventing thermal runaway.[2]

Part 6: Waste Classification (RCRA)[2]

When labeling the final waste container, ensure the following codes are considered based on US EPA standards (40 CFR 261).

Waste CodeClassificationReason
D002 CorrosiveThe unquenched material and the hydrolysis byproduct (HCl) are highly corrosive (pH < 2).
D003 Reactive(Applicable if unquenched) Reacts violently with water.[6]
F002 Halogenated SolventIf Dichloromethane (DCM) is used as the carrier solvent during quenching.

Labeling Instruction: Even after quenching, label the waste container as:

"Hazardous Waste - Contains Halogenated Solvents and Organic Acids.[2] pH Neutralized."

Part 7: Emergency Spill Response

If the solid material spills outside the hood:

  • Evacuate the immediate area to avoid inhaling dust/vapors.[7]

  • Do NOT use water. Water will generate HCl gas clouds in the open lab.

  • Absorb: Cover the spill with a dry, neutralizing absorbent (e.g., Sodium Bicarbonate powder or a commercial "Acid Spill Kit").[2]

  • Sweep: Using a dustpan and brush, sweep the powder-mixed spill into a dry container.

  • Clean: Only after the bulk solid is removed should you wipe the surface with a wet paper towel (expect minor fumes).

References
  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories.[8] National Academies Press (US). [2]

  • United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (D002, D003).[2]

  • American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories: Best Practices for Handling Corrosives.[2]

  • PubChem. (2023). Compound Summary: Indole-2-carbonyl chloride derivatives (General Reactivity).[2]

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